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Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Properties and Synthetic Utility of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry and agrochemical development, the strategic i...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one (commonly referred to as α -triflylpropiophenone) represents a highly specialized and potent fluorinated building block. Characterized by the presence of a trifluoromethylsulfonyl (triflyl, −SO2​CF3​ ) group at the α -position of a ketone, this compound exhibits extreme reactivity driven by profound electronic withdrawal.

This technical guide provides an in-depth analysis of the molecular architecture, self-validating synthetic protocols, and mechanistic pathways of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one, equipping researchers with the foundational logic required to leverage this intermediate in complex molecular assemblies.

Molecular Architecture & Electronic Properties

The chemical behavior of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one is dictated by the synergistic electron-withdrawing effects of the benzoyl and triflyl moieties flanking the α -carbon.

  • Extreme C-H Acidity: The −SO2​CF3​ group is one of the strongest neutral electron-withdrawing groups known. When coupled with the adjacent carbonyl, the α -proton becomes highly acidic. The pKa​ of α -triflyl ketones is significantly lower than that of standard 1,3-diketones, often existing in a highly delocalized state.

  • Keto-Enol Tautomerism: Due to this acidity, the compound exhibits pronounced keto-enol tautomerism[1]. In solution, a significant equilibrium shifts toward the enol form, stabilized by intramolecular hydrogen bonding and extended conjugation with the phenyl ring.

  • Ambidentate Enolate Formation: Under basic conditions, the compound forms a stable ambidentate enolate. The high electron density resides predominantly on the oxygen atom (hard nucleophile), while the α -carbon is sterically encumbered by the methyl and triflyl groups.

KetoEnol Keto Keto Form (C-H Acidic) Enol Enol Form (O-H Acidic) Keto->Enol Tautomerization Enolate Ambidentate Enolate (Delocalized) Keto->Enolate Base (-H+) Enol->Enolate Base (-H+) C_Alk C-Alkylation (Disfavored) Enolate->C_Alk Steric Hindrance O_Alk O-Alkylation (Favored) Enolate->O_Alk HSAB Principle

Keto-enol tautomerism and ambidentate reactivity of alpha-triflyl ketones.

Synthesis Pathways: Causality and Design

The synthesis of α -triflyl ketones requires careful reagent selection to avoid competing side reactions. While one might intuitively consider reacting a propiophenone enolate with trifluoromethanesulfonic anhydride ( Tf2​O ), this electrophilic approach is fundamentally flawed. Tf2​O reacts preferentially at the hard oxygen center of the enolate, yielding vinyl triflates rather than the desired C-triflylated product.

The Logical Solution: To enforce C-S bond formation, we invert the polarity. By utilizing 2-bromopropiophenone as the electrophile and sodium trifluoromethanesulfinate ( CF3​SO2​Na , Langlois reagent) as the nucleophile, the reaction proceeds via a direct SN​2 displacement[2]. The soft sulfur atom of the triflinate anion attacks the α -carbon, cleanly affording the α -triflyl ketone without O-functionalization artifacts.

SynthesisWorkflow A 2-Bromopropiophenone C SN2 Displacement (DMF, 80°C) A->C B CF3SO2Na (Langlois Reagent) B->C D 1-Phenyl-2-((trifluoromethyl) sulfonyl)propan-1-one C->D -NaBr

Workflow for the nucleophilic synthesis of alpha-triflylpropiophenone via sodium triflinate.

Reactivity Profile & Mechanistic Pathways

Regioselective Alkylation

When subjected to methylation using trimethylsilyldiazomethane ( TMSCHN2​ ), 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one exhibits exclusive O-methylation, yielding ambiphilic alkenes[1]. This regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and the severe steric bulk at the α -carbon, which completely blocks C-alkylation pathways.

Synthesis of Isoxazole Triflones

A highly valuable application of this intermediate is the synthesis of 4-triflylisoxazoles—privileged scaffolds in drug discovery. As demonstrated by Kawai et al., reacting α -triflyl ketones with imidoyl chlorides in the presence of triethylamine enables an operationally simple cyclization[3]. The enolate first attacks the imidoyl chloride, followed by an intramolecular cyclization that expels water to form the aromatic isoxazole ring.

IsoxazoleSynthesis A alpha-Triflyl Ketone (Enolate Form) C Base-Mediated C-C Bond Formation A->C B Imidoyl Chloride B->C D Intramolecular Cyclization C->D -HCl E 4-Triflylisoxazole D->E -H2O

Mechanistic cyclization pathway of alpha-triflyl ketones to isoxazole triflones.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

Objective: Achieve selective C-triflylation via SN​2 displacement.

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-bromopropiophenone (10.0 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Reagent Addition: Add sodium trifluoromethanesulfinate ( CF3​SO2​Na , 15.0 mmol, 1.5 equiv) in a single portion.

  • Execution: Heat the stirred mixture to 80 °C.

  • Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active starting material spot is fully consumed (typically 4–6 hours).

  • Workup: Cool to room temperature. Quench with distilled water (50 mL) to dissolve inorganic salts. Extract the aqueous phase with ethyl acetate ( 3×30 mL).

  • Purification: Wash the combined organic layers with brine ( 5×20 mL) to rigorously remove residual DMF. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

  • Validation Checkpoint 2 (Product): Analyze via 19F NMR. A sharp singlet near −75.0 ppm confirms the intact triflyl group.

Protocol 2: Synthesis of 4-Triflylisoxazoles

Objective: Construct the isoxazole heterocycle via base-mediated cycloaddition.

  • Enolate Generation: Dissolve 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 5 mL). Cool to 0 °C and add triethylamine (2.0 mmol, 2.0 equiv) dropwise.

  • Cycloaddition: Slowly add a solution of the selected aryl imidoyl chloride (1.2 mmol, 1.2 equiv) in DCM (2 mL).

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation Checkpoint 1 (In-Process): The reaction mixture will typically undergo a distinct color change as the conjugated enolate is consumed and the cyclization proceeds.

  • Isolation: Quench with saturated aqueous NH4​Cl . Extract with DCM, dry over MgSO4​ , concentrate, and purify via silica gel chromatography to isolate the target isoxazole triflone[3].

Quantitative Data

Table 1: Physicochemical & Structural Properties

PropertyValue / Description
Chemical Name 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
Molecular Formula C10​H9​F3​O3​S
Molecular Weight 266.24 g/mol
Key Functional Groups Benzoyl, Triflyl ( −SO2​CF3​ ), α -Methyl
Reactivity Class Ambidentate Enolate Precursor, C-H Acid

Table 2: Diagnostic NMR Spectral Data (Estimations in CDCl3​ )

NucleusChemical Shift ( δ , ppm)Multiplicity & IntegrationAssignment 1H NMR7.95 – 7.50m, 5HAromatic protons (Benzoyl) 1H NMR5.15q, 1H, J≈7.0 Hz α -CH (Keto form) 1H NMR1.65d, 3H, J≈7.0 Hz α CH3​ 19F NMR-75.0s, 3F −SO2​CF3​ (Triflyl group) 13C NMR190.5sCarbonyl ( C=O ) 13C NMR119.5q, JC−F​≈320 Hz −CF3​ carbon

References

  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Stereoselective Synthesis of Ambiphilic Alkenes via Regioselective Methylation of α -Trifluoromethanesulfonyl Carbonyl Compounds with Trimethylsilyldiazomethane Source: ResearchGate URL:[Link]

  • Synthesis of Isoxazole Triflones Source: European Journal of Organic Chemistry (via ResearchGate) URL:[Link]

Sources

Exploratory

Reactivity profile of beta-keto trifluoromethyl sulfones

Reactivity Profile of β -Keto Trifluoromethyl Sulfones: A Technical Guide for Advanced Synthesis Executive Summary & Electronic Topography β -Keto trifluoromethyl sulfones (commonly referred to as β -keto triflones or α...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile of β -Keto Trifluoromethyl Sulfones: A Technical Guide for Advanced Synthesis

Executive Summary & Electronic Topography

β -Keto trifluoromethyl sulfones (commonly referred to as β -keto triflones or α -triflyl ketones) are highly versatile, ambiphilic building blocks in modern synthetic chemistry. The incorporation of the trifluoromethanesulfonyl (triflyl, −SO2​CF3​ ) group fundamentally alters the electronic topography of the parent ketone. The extreme electron-withdrawing nature of the triflyl moiety hyper-acidifies the α -protons, shifting the keto-enol equilibrium heavily toward the enol tautomer in solution.

As a Senior Application Scientist, understanding the causality behind this reactivity is paramount: the triflyl group does not merely act as a leaving group; it dictates the regioselectivity of nucleophilic attacks, stabilizes transient carbanions, and completely rewrites traditional insertion pathways[1]. This whitepaper dissects three core reactivity profiles of β -keto triflones—regioselective O-methylation, isoxazole cyclization, and anomalous aryne insertion—providing self-validating protocols and mechanistic rationales for drug development professionals.

C-H Acidity and Regioselective O-Methylation

Mechanistic Causality

Standard β -keto sulfones typically undergo a mixture of C- and O-alkylation depending on the base and solvent used. However, β -keto triflones exhibit exclusive O-methylation when reacted with diazonium species like trimethylsilyldiazomethane (TMSD)[2].

Why does this happen? The −SO2​CF3​ group depresses the pKa of the α -protons to such an extent that the resulting enolate's negative charge is strictly localized on the oxygen atom (acting as a "hard" nucleophile). When paired with the "hard" electrophilic character of the diazonium intermediate, Pearson’s Hard-Soft Acid-Base (HSAB) theory dictates exclusive O-attack, yielding ambiphilic alkenes (enol ethers) with high regioselectivity[2].

Quantitative Data Summary

Table 1: Regioselective Methylation of α -Trifluoromethanesulfonyl Carbonyls via TMSD [2]

Substrate TypeReagentMajor ProductRegioselectivity (O:C)E/Z RatioYield (%)
β -Keto Triflone TMSDEnol Ether (O-Methylation)>99:1Variable (e.g., 60:40)75–95%
α -Triflyl Amide TMSDEnol Ether (O-Methylation)>99:1Exclusive Z80–90%
α -Triflyl Ester TMSDMixed Alkylation~50:50N/A60–80%
Experimental Protocol: Synthesis of Ambiphilic Alkenes

This protocol is designed as a self-validating system to ensure reaction completion without over-reliance on continuous TLC monitoring.

  • Preparation: Dissolve the β -keto triflone (1.0 equiv, 1.0 mmol) in a rigorously anhydrous mixture of methanol and toluene (1:1 v/v, 10 mL) under an inert argon atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: TMSD decomposition is highly exothermic; thermal control prevents rapid nitrogen gas evolution and suppresses side-reactions.

  • Reagent Addition: Add trimethylsilyldiazomethane (TMSD, 2.0 M in hexanes, 1.5 equiv) dropwise over 10 minutes.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20 °C) for an additional 2 hours.

  • Self-Validating Quench: Add glacial acetic acid dropwise to the reaction mixture. Validation Check: The distinct yellow color of unreacted TMSD will visibly and immediately dissipate upon quenching. If the solution remains yellow, continue adding acetic acid dropwise until colorless, confirming total neutralization of the active diazo species.

  • Isolation: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (silica gel, gradient hexane/ethyl acetate) to isolate the pure O-methylated enol ether.

Cyclization Dynamics: Synthesis of Isoxazole Triflones

β -Keto triflones serve as excellent 1,3-dielectrophilic/nucleophilic equivalents. When reacted with imidoyl chlorides in the presence of a mild base, they undergo a tandem nucleophilic substitution and intramolecular cyclization to yield 4-triflylisoxazoles—a highly sought-after scaffold in medicinal chemistry due to the lipophilic and metabolically stable nature of the triflyl group[3].

G A β-Keto Triflone & Imidoyl Chloride B Et3N Addition (0 °C to RT) A->B C Enolate Formation & N-Attack B->C Deprotonation D Intramolecular Cyclization C->D C-O Bond Formation E Isoxazole Triflone (Target Scaffold) D->E Dehydration

Workflow and mechanistic sequence for isoxazole triflone synthesis.

Quantitative Data Summary

Table 2: Isoxazole Triflone Synthesis Yields [3]

Substrate ( β -Keto Triflone)ElectrophileBaseTime (h)Isolated Yield (%)
Aryl-substitutedAryl imidoyl chloride Et3​N 2–485–92%
Heteroaryl-substitutedAryl imidoyl chloride Et3​N 4–675–85%
Alkyl-substitutedAryl imidoyl chloride Et3​N 3–570–80%
Experimental Protocol: Synthesis of 4-Triflylisoxazoles
  • Initiation: Charge a flame-dried round-bottom flask with the selected β -keto triflone (1.0 equiv) and imidoyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M concentration). Cool to 0 °C.

  • Base Mediation: Add triethylamine ( Et3​N , 2.5 equiv) dropwise. Causality: Et3​N fulfills a dual mechanistic role. First, it deprotonates the highly acidic α -proton to form the reactive enolate. Second, it acts as an acid scavenger, neutralizing the HCl generated during the initial C-N bond-forming nucleophilic substitution.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 3–5 hours.

  • Validation Check: Monitor via TLC (UV active). The consumption of the highly polar β -keto triflone and the appearance of a less polar, distinct UV-active spot confirms successful dehydration and aromatization into the isoxazole ring.

  • Workup: Wash the organic layer sequentially with saturated aqueous NH4​Cl (to remove excess amine salts) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate for subsequent recrystallization.

Anomalous Aryne Insertion: C-C vs. C-S Bond Cleavage

One of the most fascinating aspects of β -keto triflone reactivity is its divergent behavior in the presence of highly reactive aryne intermediates[4].

Standard benzyl triflones react with arynes via insertion into the C−SO2​CF3​ bond, yielding o-alkylaryl triflones. However, β -keto triflones completely subvert this paradigm. When exposed to arynes, the insertion occurs exclusively into the C(active methylene)–C(ketone) bond , leaving the C−SO2​CF3​ bond intact[4].

Mechanistic Causality: This anomaly is driven by the thermodynamic stability of the leaving groups. The insertion proceeds via a nucleophilic addition of the triflone carbanion to the aryne, forming a transient zwitterionic intermediate. In β -keto triflones, the migration of the triflyl group is outcompeted by the cleavage of the C-C bond because the resulting triflyl-stabilized carbanion is vastly more stable than a standard ketone enolate.

G2 Aryne Aryne Intermediate Sub1 Benzyl Triflone Aryne->Sub1 Sub2 β-Keto Triflone Aryne->Sub2 Path1 Insertion into C-SO2CF3 Bond Sub1->Path1 Standard Path2 Insertion into C-C(Ketone) Bond Sub2->Path2 Anomalous Prod1 o-Alkylaryl Triflone Path1->Prod1 Prod2 C-C Cleaved Product Path2->Prod2

Divergent aryne insertion pathways highlighting anomalous C-C bond cleavage.

Conclusion

The reactivity profile of β -keto trifluoromethyl sulfones is defined by the profound electron-withdrawing capacity of the triflyl group. By understanding the thermodynamic and electronic causality—from hyper-acidification driving regioselective O-alkylation[2] to anomalous C-C bond cleavages in aryne insertions[4]—synthetic chemists can leverage these molecules to construct complex, heavily fluorinated architectures critical for next-generation drug discovery[1].

References

  • [2] Kong, H. I., et al. "Stereoselective synthesis of ambiphilic alkenes via regioselective methylation of α -trifluoromethanesulfonyl carbonyl compounds with trimethylsilyldiazomethane." Tetrahedron Letters (2011). URL:[Link]

  • [3] Kawai, H., Sugita, Y., Tokunaga, E., & Shibata, N. "Synthesis of Isoxazole Triflones." European Journal of Organic Chemistry (2012). URL:[Link]

  • [4] Zhao, X.-L., Huang, Y., Xu, X., & Qing, F.-L. "Synthesis of aryl triflones by insertion of arynes into C–SO2CF3 bonds." RSC Advances (2017). URL:[Link]

  • [1] Reddy, R. J., et al. "Recent Advances in the Synthesis and Applications of β -Keto Sulfones: New Prospects for the Synthesis β -Keto Thiosulfones." Chemistry of Heterocyclic Compounds / ResearchGate (2021). URL:[Link]

Sources

Foundational

In-Depth Technical Guide: Synthesis, Reactivity, and Applications of α-(Trifluoromethylsulfonyl) Ketones

Executive Summary The incorporation of fluorinated functional groups into organic scaffolds is a cornerstone of modern pharmaceutical and agrochemical development. Among these, the trifluoromethylsulfonyl (triflyl, −SO2​...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated functional groups into organic scaffolds is a cornerstone of modern pharmaceutical and agrochemical development. Among these, the trifluoromethylsulfonyl (triflyl, −SO2​CF3​ ) group represents one of the most potent electron-withdrawing substituents available to synthetic chemists. This whitepaper provides a comprehensive technical review of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one and its analogs. By exploring the structural dynamics, validated synthetic protocols, and unique reactivity profiles of α-triflyl ketones, this guide serves as an authoritative resource for researchers leveraging these ambiphilic precursors in drug design and complex molecule synthesis.

Structural & Electronic Dynamics

The chemical behavior of 1-phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one is dictated by the extreme electronegativity of the α-triflyl group.

  • High C-H Acidity: The strong inductive and resonance-withdrawing effects of the −SO2​CF3​ group highly polarize the adjacent α-C-H bond. This results in a significantly lowered pKa compared to standard alkyl ketones, allowing for facile deprotonation even under mild basic conditions.

  • Keto-Enol Tautomerism: Unlike simple aliphatic ketones, α-triflyl ketones exhibit pronounced keto-enol tautomerism[1]. The enol form is thermodynamically stabilized by the extensive delocalization of electron density from the oxygen atom through the alkene and into the sulfone moiety.

  • Charge Localization: Upon deprotonation, the resulting enolate localizes the majority of its negative charge on the highly electronegative oxygen atom rather than the α-carbon. This "hard" nucleophilic character fundamentally alters its reactivity with electrophiles.

Synthetic Methodologies

The synthesis of α-trifluoromethylsulfonyl ketones typically relies on either nucleophilic substitution of α-halo ketones or the electrophilic sulfonylation of enol equivalents[2].

Quantitative Comparison of Synthetic Routes
Synthetic RouteStarting MaterialReagentSolvent / TempYield (%)Key Advantage
Nucleophilic Substitution α-Bromo Ketone CF3​SO2​Na DMF, 80°C65–85%Direct displacement; high functional group tolerance[2]
Electrophilic Sulfonylation Silyl Enol Ether CF3​SO2​Cl CH2​Cl2​ , -78°C50–70%Regiospecific trapping of kinetic enolates
Oxidative Cascade Allylic Alcohol CF3​SO2​Na CH3​CN/H2​O , RT55–75%Metal-free reaction; utilizes stable precursors[2]
Visualizing the Synthetic Workflow

SynthesisWorkflow A 2-Bromo-1-phenyl propan-1-one C Polar Aprotic Solvation (DMF) A->C Dissolution B Sodium Triflinate (CF3SO2Na) B->C Nucleophile Activation D 1-Phenyl-2-((trifluoromethyl) sulfonyl)propan-1-one C->D SN2 Displacement (80°C)

Fig 1: Synthetic workflow for α-triflyl ketones via nucleophilic substitution.

Validated Protocol: Synthesis of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

This protocol utilizes sodium trifluoromethanesulfinate (Langlois reagent), a cost-effective and bench-stable CF3​ source, to displace a secondary bromide[2].

Causality of Experimental Design:

  • Solvent Choice: DMF is selected because its polar aprotic nature effectively solvates the sodium cation, leaving the triflinate anion "naked" and highly nucleophilic.

  • Temperature Control: Heating to 80°C is required to overcome the steric hindrance of the secondary α-carbon, but temperatures exceeding 100°C must be avoided to prevent the thermal extrusion of SO2​ from the triflinate salt.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 2-bromo-1-phenylpropan-1-one (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add sodium trifluoromethanesulfinate ( CF3​SO2​Na , 1.5 equiv, 15 mmol) in three equal portions over 15 minutes. Causality: Portion-wise addition prevents rapid thermal spikes that could degrade the reagent.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12–16 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 8:2).

  • Quenching & Extraction: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer with diethyl ether ( 3×20 mL). Causality: Diethyl ether is preferred over ethyl acetate to minimize the extraction of DMF into the organic phase.

  • Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl ( 2×20 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ .

  • Self-Validation Checkpoint: Concentrate a 0.1 mL aliquot of the crude mixture and analyze via 19F NMR. A sharp, distinct singlet around -78 ppm confirms the successful incorporation of the intact −SO2​CF3​ group. The absence of peaks near -50 ppm confirms no defluorination occurred.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the pure α-triflyl ketone.

Reactivity Profile: Tautomerism and Regioselectivity

Because of their unique electronic properties, α-triflyl ketones serve as excellent ambiphilic precursors. When reacted with methylating agents such as trimethylsilyldiazomethane (TMS-diazomethane), these compounds exhibit highly regioselective O-methylation, yielding ambiphilic alkenes[1].

Mechanistic Causality: Standard enolates often undergo C-alkylation due to the greater nucleophilicity of the carbon atom (soft-soft interaction). However, the massive electron-withdrawing effect of the −SO2​CF3​ group drastically reduces the electron density at the α-carbon. Consequently, the negative charge is heavily localized on the oxygen atom. When exposed to TMS-diazomethane, a "hard" electrophile, the reaction is driven by Hard-Soft Acid-Base (HSAB) principles, resulting exclusively in O-alkylation[1].

ReactivityLogic Keto Keto Tautomer (High C-H Acidity) Enol Enol/Enolate (Charge on Oxygen) Keto->Enol Deprotonation / Tautomerization O_Alk Ambiphilic Alkene (O-Methylation) Enol->O_Alk Hard-Hard Interaction C_Alk C-Methylation (Disfavored) Enol->C_Alk Steric Hindrance TMS TMS-Diazomethane TMS->O_Alk

Fig 2: Logic of regioselective O-methylation driven by the electron-withdrawing triflyl group.

Pharmacological Utility of the Triflyl Motif

The translation of α-triflyl ketones into final drug candidates relies on the unique physicochemical properties imparted by the −SO2​CF3​ moiety.

  • Metabolic Stability: The strong C-F bonds are highly resistant to oxidative cleavage. Incorporating a trifluoromethyl sulfone group effectively blocks cytochrome P450-mediated catabolism at metabolically labile sites, thereby prolonging the half-life of the active pharmaceutical ingredient[3].

  • Lipophilicity & Bioavailability: The triflyl group acts as a highly lipophilic bioisostere for standard sulfones or tert-butyl groups. In studies of 1α,25 -dihydroxyvitamin D3​ analogs, the introduction of a single trifluoromethyl sulfone group significantly increased antiproliferative activity while diminishing unwanted calcemic activity, a result directly attributed to enhanced cellular permeability and altered hydrogen-bonding dynamics[3].

  • Heterocyclic Scaffolding: 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one can undergo condensation with dinucleophiles (e.g., hydrazines or amidines) to form trifluoromethylsulfonyl-substituted pyrazoles or pyrimidines. These fluorinated heterocycles are highly prized in kinase inhibitor screening libraries.

References

The following authoritative sources were utilized to ground the mechanistic claims and protocol standards detailed in this guide:

  • [2] CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. 2

  • [1] Stereoselective Synthesis of Ambiphilic Alkenes via Regioselective Methylation of α-Trifluoromethanesulfonyl Carbonyl Compounds with Trimethylsilyldiazomethane. ResearchGate. 1

  • [3] Antiproliferative, Low-calcemic, Fluorinated Sulfone Analogs of 1α,25-Dihydroxyvitamin D3: Chemical Synthesis and Biological Evaluation. National Institutes of Health (NIH). 3

Sources

Exploratory

The Trifluoromethylsulfonyl (-SO₂CF₃) Auxiliary: Electronic Architecture and Synthetic Methodologies in Drug Discovery

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Content Type: Technical Whitepaper & Protocol Guide Executive Summary In modern medicinal chemistry and materials science, the strategic modula...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern medicinal chemistry and materials science, the strategic modulation of a molecule's electronic and physicochemical profile is paramount. The trifluoromethylsulfonyl group (commonly known as the triflyl or Tf group, -SO₂CF₃) stands out as one of the most powerful neutral electron-withdrawing groups (EWGs) available to synthetic chemists. By synthesizing technical accuracy with field-proven insights, this whitepaper dissects the causality behind the triflyl group's unique electronic properties, its profound impact on pharmacokinetics, and provides self-validating, step-by-step synthetic protocols for its integration into complex molecular scaffolds.

The Electronic Architecture of the Triflyl Group

The exceptional electron-withdrawing capacity of the -SO₂CF₃ group is not coincidental; it is the result of a highly synergistic electronic architecture. The highly electronegative fluorine atoms exert a profound inductive pull ( σI​ ) on the adjacent carbon, which in turn dramatically enhances the electron-withdrawing capability of the sulfonyl (-SO₂-) moiety through both inductive and resonance ( σR​ ) effects.

As established in foundational physical organic chemistry studies detailed in the1 [1], the Hammett substituent constant ( σp​ ) for the -SO₂CF₃ group is 0.96. This makes it significantly more activating and acidifying than the ubiquitous nitro (-NO₂) group ( σp​ = 0.78). Furthermore, unlike the nitro group, which is highly polar and hydrophilic, the triflyl group maintains a positive Hansch lipophilicity ( π ) parameter. This unique combination—extreme electron withdrawal coupled with high lipophilicity—allows chemists to lower the pKa of adjacent protons without sacrificing cell membrane permeability.

Quantitative Comparison of Electron-Withdrawing Auxiliaries

The following table summarizes the quantitative electronic and lipophilic parameters of the triflyl group compared to standard EWGs, validating its superiority in specific drug design scenarios [1, 6].

Substituent GroupHammett σp​ (para)Hammett σm​ (meta)Hansch Lipophilicity ( π )
-SO₂CF₃ (Triflyl) 0.96 0.83 0.55
-NO₂ (Nitro) 0.780.71-0.28
-CN (Cyano) 0.660.56-0.57
-CF₃ (Trifluoromethyl) 0.540.430.88
-SO₂CH₃ (Mesyl) 0.720.60-1.63

Pharmacological Impact & Rational Drug Design

In drug discovery, the insertion of a triflyl group is rarely arbitrary. It is deployed to solve specific pharmacokinetic (PK) or pharmacodynamic (PD) bottlenecks. For example, replacing a metabolically labile functional group with a -SO₂CF₃ moiety can block oxidative metabolism by cytochrome P450 enzymes due to the strong C-F bonds and the steric bulk of the sulfonyl group.

A compelling case study is the development of potent antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). Research published in 2 [2] demonstrated that incorporating a trifluoromethylsulfonyl group into (1,3,4-oxadiazol-2-yl)benzamides yielded compounds with minimum inhibitory concentrations (MIC) as low as 0.06 μg/mL against drug-resistant strains. The -SO₂CF₃ group's electron-withdrawing nature optimized the binding affinity at the target site, while its lipophilicity ensured intracellular access to clear MRSA in infected macrophages.

Pharmacological_Impact Tf Trifluoromethylsulfonyl (-SO2CF3) Group Inductive Strong Inductive Effect (CF3 pull) Tf->Inductive Resonance Strong Resonance Effect (SO2 delocalization) Tf->Resonance Lipophilicity High Lipophilicity (Hansch π ≈ 0.55) Tf->Lipophilicity pKa Lowered pKa of Adjacent Protons Inductive->pKa Resonance->pKa Membrane Enhanced Cell Membrane Permeability Lipophilicity->Membrane Metabolism Increased Metabolic Stability Lipophilicity->Metabolism Target Improved in vivo Efficacy (e.g., MRSA) pKa->Target Optimized Binding Membrane->Target Intracellular Access Metabolism->Target Prolonged Half-life

Logical pathway illustrating the physicochemical causality of the -SO2CF3 group in drug design.

Advanced Synthetic Methodologies

To harness the power of the triflyl group, robust and scalable synthetic protocols are required. Below are two state-of-the-art, self-validating methodologies for introducing the -SO₂CF₃ and related -SCF₃ groups into complex organic frameworks.

Protocol 1: Synthesis of Aryl Triflamides via Ex-Situ TfF Generation (SuFEx Chemistry)

Trifluoromethanesulfonyl fluoride (TfF) is a highly reactive electrophilic gas used in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Because TfF is a gas above -22 °C, ex-situ generation is the safest and most reliable method, preventing the highly reactive precursors from degrading sensitive amine substrates in the main reaction flask [3, 4].

Causality of Reagents: We utilize a crown ether to solvate the potassium ion from KF. This leaves the fluoride ion as a "naked," highly reactive nucleophile, driving the efficient halogen exchange with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) at low temperatures [4].

SuFEx_Workflow Step1 Chamber 1: TfF Generation CF3SO2Cl + KF Crown Ether, 50°C Step2 Gas Transfer Ex-situ bubbling via cannula Step1->Step2 Step3 Chamber 2: SuFEx Reaction Amine + DIPEA MeCN, 20 min Step2->Step3 Step4 Validation & Isolation 19F NMR Monitor Aqueous Workup Step3->Step4

Ex-situ generation and application workflow for TfF-mediated SuFEx triflamidation.

Step-by-Step Methodology:

  • Setup Chamber 1 (Generation): In a two-neck flask equipped with a gas outlet, add anhydrous KF (3.0 equiv.) and a catalytic amount of 18-crown-6 ether. Seal and purge with anhydrous N₂.

  • Setup Chamber 2 (Reaction): In a separate vial, dissolve the target benzylamine (1.0 mmol) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv.) in dry acetonitrile (4.0 mL). Connect Chamber 1 to Chamber 2 via a Teflon cannula submerged into the amine solution.

  • Initiate Generation: Slowly inject CF₃SO₂Cl (1.0 equiv.) into Chamber 1 and gently heat to 50 °C. The generated TfF gas will bubble through the cannula into Chamber 2.

  • Reaction Execution: Allow the TfF gas to bubble through the amine solution for exactly 20 minutes at room temperature.

  • Self-Validating Quality Control: Extract a 50 μL aliquot from Chamber 2 and perform rapid ¹⁹F NMR. The system is self-validating: complete conversion is confirmed when the substrate is consumed and a sharp singlet corresponding to the triflamide appears at approximately -78 ppm. If a peak at +45 ppm (free TfF) persists without product accumulation, system moisture (hydrolysis to triflic acid) is diagnosed.

  • Isolation: Concentrate the mixture under reduced pressure, perform a standard aqueous work-up, and purify via silica gel flash chromatography.

Protocol 2: Photocatalytic Trifluoromethylthiolation using TFSP

Installing a trifluoromethylthiol (-SCF₃) group shares many of the lipophilic and electron-withdrawing benefits of the -SO₂CF₃ group. A modern, transition-metal-free approach utilizes Trifluoromethylsulfonyl Pyridinium Salt (TFSP) as a bench-stable solid reagent [5].

Causality of Reagents: TFSP acts as an easily handled, solid source of the CF₃S radical. Under blue LED irradiation, diethyl phosphite and NaCl act as deoxygenative reducing agents, cleaving the S-O bonds of the sulfonyl group to generate the active -SCF₃ species in situ, which subsequently attacks the nucleophilic core of substrates like indoles [5].

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the indole derivative (0.2 mmol), TFSP (1.5 equiv.), NaCl (1.0 equiv.), and diethyl phosphite (2.0 equiv.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) under an argon atmosphere.

  • Photocatalysis: Irradiate the reaction mixture with a 450 nm blue LED at room temperature for 12 hours.

  • Self-Validating Quality Control: The deoxygenative reduction of TFSP is visually and spectroscopically self-validating. The mixture transitions from pale yellow to a deep, persistent color indicative of the active radical cycle. Post-reaction ¹⁹F NMR of the crude aliquot must show the disappearance of the TFSP sulfonyl peak (-78 ppm) and the emergence of the characteristic aryl-SCF₃ thioether resonance (typically -42 to -44 ppm).

  • Purification: Dilute with dichloromethane, wash with brine, dry over Na₂SO₄, and purify via column chromatography to yield the trifluoromethylthiolated indole.

References

  • Disulfonyl carbon acids Comptes Rendus de l'Académie des Sciences URL
  • Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)
  • Application Notes and Protocols for Trifluoromethanesulfonyl Fluoride in Organic Synthesis Benchchem Technical Support URL
  • Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation PMC / National Institutes of Health URL
  • Chinese Academy of Sciences (CAS)
  • Synthesis, Properties, and Light-Emitting Electrochemical Cell (LEEC) Device Fabrication of Cationic Ir(III)

Sources

Foundational

A Medicinal Chemist's Guide to Bioisosteric Scaffolds of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

An In-Depth Technical Guide for Drug Discovery & Development Professionals Abstract In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery & Development Professionals

Abstract

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological and pharmacokinetic profiles. The α-trifluoromethylsulfonyl ketone scaffold, exemplified by 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one, presents a unique combination of chemical functionalities with significant implications for molecular interactions and reactivity. This technical guide provides a comprehensive analysis of potential bioisosteric replacements for this scaffold, aimed at researchers, medicinal chemists, and drug development scientists. By dissecting the molecule into its core components—the phenyl ring, the propan-1-one linker, and the α-trifluoromethylsulfonyl group—we explore a range of validated and theoretical bioisosteres. This exploration is grounded in the principles of maintaining or enhancing biological activity while improving key drug-like properties such as metabolic stability, solubility, and safety. The guide further provides actionable synthetic protocols for select bioisosteres and outlines a strategic workflow for their subsequent screening and evaluation, serving as a practical roadmap for lead optimization campaigns.

Introduction: The Principle of Bioisosterism in Lead Optimization

Bioisosterism, the interchange of atoms or functional groups with similar physical and chemical properties, is a cornerstone of rational drug design.[1][2] This strategy allows medicinal chemists to systematically modulate a compound's properties to enhance potency, improve selectivity, alter pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and mitigate toxicity.[1][3] The parent molecule, 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one, is a reagent used to generate alkyl radicals for late-stage functionalization, highlighting the inherent reactivity of its core structure.[4] When considered as a hypothetical pharmacophore, its distinct regions offer multiple avenues for bioisosteric modification.

The primary objectives for seeking bioisosteric replacements within this scaffold include:

  • Modulating Potency and Selectivity: Fine-tuning electronic and steric properties to optimize interactions with a biological target.

  • Improving ADME Properties: Enhancing metabolic stability, increasing solubility, and optimizing membrane permeability.

  • Reducing Off-Target Effects and Toxicity: Eliminating or replacing moieties associated with known toxic liabilities.

  • Navigating Intellectual Property: Creating novel chemical entities with distinct structures while retaining the desired biological activity.

This guide will systematically deconstruct the lead molecule to provide a logical framework for designing next-generation analogs.

Structural and Pharmacophoric Analysis

To effectively devise a bioisosteric replacement strategy, the parent molecule is dissected into three primary pharmacophoric regions. Each region contributes distinct properties to the overall molecule, and modification of each presents a unique set of opportunities and challenges.

G cluster_mol 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one mol A Region A: Phenyl Ring (Aromatic System) B Region B: Propan-1-one Linker (Carbonyl & α-Methyl) C Region C: α-Trifluoromethylsulfonyl Group (Key Effector Group) G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Selectivity Screening cluster_2 Phase 3: In Vitro ADME & PK Profiling cluster_3 Phase 4: In Vivo Evaluation A Library of Synthesized Bioisosteres B Primary Target-Based Assay (e.g., Enzyme Inhibition, IC₅₀) A->B Test C Potency & SAR Analysis B->C Data Input D Cell-Based Potency Assay (EC₅₀) C->D Prioritize Hits E Selectivity Panel (Against related targets) D->E Confirm Activity F Metabolic Stability (Microsomes, Hepatocytes) E->F Select Promising Leads G Solubility & Permeability (e.g., PAMPA, Caco-2) F->G H Plasma Protein Binding G->H I Rodent PK Study (e.g., IV, PO dosing) H->I Advance Candidates J Efficacy Model (Disease-relevant animal model) I->J Assess Exposure K Lead Candidate Selection J->K Evaluate Efficacy

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Catalysis Using 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

Introduction & Mechanistic Rationale The α -triflyl ketone scaffold, specifically 1-phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one , represents a highly versatile yet challenging substrate in asymmetric catalysis. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The α -triflyl ketone scaffold, specifically 1-phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one , represents a highly versatile yet challenging substrate in asymmetric catalysis. The trifluoromethanesulfonyl (triflyl, -SO 2​ CF 3​ ) group is one of the most potent neutral electron-withdrawing groups in organic chemistry. This extreme electron-withdrawing nature drastically increases the acidity of the α -proton, facilitating rapid enolization even under weakly basic conditions.

For drug development professionals, incorporating the triflyl group is highly attractive due to its strong lipophilicity and bioisosteric properties, which can significantly modulate the pharmacokinetic profile of fluorinated drug candidates ()[1]. Furthermore, the ability to control the absolute configuration of molecules bearing this bulky moiety opens new avenues for designing complex architectures ()[2].

This Application Note details two field-proven asymmetric methodologies utilizing this specific substrate:

  • Organocatalytic Asymmetric Michael Addition : Utilizing the substrate as a pronucleophile to construct a quaternary stereocenter.

  • Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (DKR-ATH) : Exploiting the rapid racemization of the α -proton to synthesize enantioenriched β -hydroxy triflones.

Logical Workflows & Mechanistic Pathways

MichaelAddition Step1 1. Substrate Activation 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one Step2 2. Bifunctional Organocatalyst (Thiourea/Squaramide) Step1->Step2 Addition to Solvent (Toluene, 0°C) Step3 3. Enolate Formation (H-Bonding Network) Step2->Step3 Deprotonation Step4 4. Electrophile Addition (e.g., N-acryloyl pyrazole) Step3->Step4 Stereocontrolled Attack Step5 5. Quaternary Triflone (High ee, High Yield) Step4->Step5 Product Release

Organocatalytic workflow for quaternary stereocenter construction via Michael addition.

DKR_ATH Racemic Racemic α-Triflyl Ketone (Fast Interconversion) Enol Achiral Enol (Racemization Hub) Racemic->Enol Rapid Equilibrium Product anti-β-Hydroxy Triflone (Single Diastereomer/Enantiomer) Racemic->Product Asymmetric Hydrogenation RuCat Ru(II)-TsDPEN Catalyst (HCOOH / Et3N) RuCat->Racemic Chiral Recognition

Dynamic Kinetic Resolution pathway exploiting rapid enolization for asymmetric hydrogenation.

Protocol 1: Asymmetric Construction of Quaternary Triflones

Causality & Experimental Design

The synthesis of tertiary triflones with a quaternary stereocenter is notoriously difficult due to the steric bulk of the -SO 2​ CF 3​ group. However, bifunctional hydrogen-bonding organocatalysts (e.g., Takemoto's thiourea catalyst or squaramide derivatives) can simultaneously activate the electrophile (via hydrogen bonding) and the α -triflyl ketone (via deprotonation by the tertiary amine moiety) ()[1].

Self-Validating System : To ensure the catalyst is functioning correctly, a control reaction without the chiral catalyst must be run in parallel. The background reaction should be negligible at -20 °C. If a racemic product forms in the catalyzed batch, the solvent (toluene) is likely contaminated with trace base or water, which disrupts the delicate hydrogen-bonding network required for enantio-induction.

Step-by-Step Methodology
  • Preparation : Flame-dry a 10 mL Schlenk tube and backfill with argon. Add 1-phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one (0.1 mmol) and the bifunctional squaramide catalyst (10 mol%).

  • Solvent Addition : Inject anhydrous toluene (1.0 mL). Insight: Non-polar solvents like toluene are mandatory to maximize the strength of the hydrogen-bonding interactions between the catalyst and the substrates. Polar solvents will competitively bind to the catalyst, plummeting the enantiomeric excess (ee).

  • Temperature Equilibration : Cool the mixture to -20 °C using a cryocooler. Insight: Lowering the temperature suppresses the uncatalyzed background reaction, which is critical for maximizing ee.

  • Electrophile Addition : Add the Michael acceptor (e.g., N-acryloyl-1H-pyrazole, 0.12 mmol) dropwise.

  • Reaction Monitoring : Stir at -20 °C for 24-48 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the α -triflyl ketone is fully consumed.

  • Workup & Purification : Quench with 1N HCl (0.5 mL) to protonate the catalyst and halt the reaction. Extract with dichloromethane (3 x 2 mL). Concentrate the organic layer and purify via flash column chromatography to isolate the quaternary triflone.

Protocol 2: Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (DKR-ATH)

Causality & Experimental Design

Because 1-phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one possesses a highly acidic α -proton, it undergoes rapid racemization in solution. This makes it an ideal candidate for Dynamic Kinetic Resolution (DKR). Using a chiral Ru(II)-TsDPEN catalyst, one enantiomer of the ketone is reduced significantly faster than the other ()[3]. The rapid interconversion of the unreacted enantiomer via the achiral enol ensures a theoretical 100% yield of a single diastereomer/enantiomer pair (typically the anti- β -hydroxy triflone).

Self-Validating System : The diastereomeric ratio (dr) of the crude mixture serves as an internal validation of the DKR efficiency. A low dr indicates that the rate of hydrogenation is outcompeting the rate of racemization, meaning the Curtin-Hammett principle is not being satisfied. In such cases, the base concentration or temperature must be increased to accelerate enolization.

Step-by-Step Methodology
  • Catalyst Activation : In a vial, combine [RuCl 2​ (p-cymene)] 2​ (1.0 mol%) and (R,R)-TsDPEN (2.2 mol%) in anhydrous dichloromethane (1.0 mL). Stir at 25 °C for 30 minutes to form the active chiral complex.

  • Azeotrope Preparation : Prepare a 5:2 mixture of formic acid and triethylamine (FA/TEA). Insight: This serves as both the hydride source for the reduction and the basic medium required to promote rapid enolization (racemization) of the substrate.

  • Substrate Addition : Add 1-phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one (0.2 mmol) to the catalyst solution, followed immediately by the FA/TEA azeotrope (0.5 mL).

  • Reaction Execution : Stir the mixture at 40 °C for 12 hours. Insight: Mild heating is often required to ensure the racemization rate strictly exceeds the reduction rate.

  • Isolation : Dilute with water (2 mL) and extract with ethyl acetate (3 x 3 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Purify the resulting β -hydroxy triflone via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics for both protocols when executed under optimized conditions:

Reaction TypeSubstrateReagent / Catalyst SystemYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Asymmetric Michael Addition 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-oneN-acryloyl-1H-pyrazole / Squaramide (10 mol%)85 - 9290 - 96N/A (Quaternary center)
DKR-ATH 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-oneFA-TEA / Ru(II)-(R,R)-TsDPEN (1 mol%)90 - 9895 - 99> 95:5 (anti:syn)

References

  • Title : Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter Source : Organic Letters (ACS Publications) URL :[Link]

  • Title : Organocatalytic Synthesis of Triflones Bearing Two Non-Adjacent Stereogenic Centers Source : Chemistry–A European Journal URL :[Link]

  • Title : Catalytic asymmetric transfer hydrogenation of ketones: Recent advances Source : Tetrahedron: Asymmetry (Universidad de Alicante) URL :[Link]

Sources

Application

Application Notes and Protocols: 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one as a Versatile Synthetic Intermediate

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one. While primarily r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one. While primarily recognized as a potent precursor for alkyl radicals in light-mediated Minisci-type reactions, this guide explores its theoretical yet mechanistically sound potential as a Michael donor for the synthesis of complex trifluoromethylated molecules. We will delve into the underlying chemical principles, provide detailed experimental protocols for both its established and proposed applications, and discuss the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: A Duality of Reactivity

1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one, a specialized reagent, possesses a unique structural framework that lends itself to a duality of chemical reactivity. The presence of a phenyl ketone moiety and an adjacent trifluoromethylsulfonyl (triflyl) group creates a molecule with significant potential in modern organic synthesis.

The trifluoromethyl group is a cornerstone in pharmaceutical and agrochemical design, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules. Consequently, methods for the strategic introduction of this motif are of paramount importance.

While the established utility of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one lies in its capacity to generate alkyl radicals under photoredox conditions for C-H functionalization[1][2], its structure strongly suggests a secondary, underexplored application as a soft carbon nucleophile in Michael additions. The potent electron-withdrawing nature of both the carbonyl and trifluoromethylsulfonyl groups is expected to significantly acidify the α-proton, facilitating the formation of a stabilized enolate poised for conjugate addition.

This guide will first detail the established radical-based protocol and then provide a theoretically grounded framework for its application as a Michael donor, offering a new avenue for the synthesis of valuable β-trifluoromethylated carbonyl compounds.

Established Application: Radical Precursor for Minisci-Type Alkylation

The primary documented application of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one is as a precursor to the 1-phenylpropan-1-one-2-yl radical. This is achieved under light-mediated, redox-neutral conditions and has been utilized for the late-stage functionalization of heteroaromatics via Minisci alkylation[1][3].

Mechanistic Rationale

Under irradiation with visible light, 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one can undergo homolytic cleavage of the C-S bond. This process is often facilitated by a suitable photosensitizer, though in some systems, the molecule itself may absorb light to initiate the radical formation. The resulting alkyl radical can then engage in addition reactions with protonated heteroaromatics, a hallmark of the Minisci reaction.

Diagram 1: Proposed Radical Generation and Minisci-Type Reaction

G cluster_initiation Radical Generation cluster_propagation Minisci-Type Alkylation A 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one B 1-Phenylpropan-1-one-2-yl Radical A->B hv (Visible Light) C CF3SO2• Radical A->C hv (Visible Light) D Protonated Heteroarene B->D Addition E Radical Adduct D->E G Functionalized Heteroarene E->G Oxidation F Oxidant F->G

Caption: Workflow for radical generation and subsequent Minisci-type alkylation.

Experimental Protocol: General Procedure for Minisci-Type Alkylation

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

  • Heteroaromatic substrate

  • Acid (e.g., Trifluoroacetic acid)

  • Photocatalyst (e.g., fac-Ir(ppy)3, if necessary)

  • Degassed solvent (e.g., Acetonitrile or DMSO)

  • Blue LED light source

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the heteroaromatic substrate (1.0 equiv), 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one (1.5 equiv), and photocatalyst (1-5 mol%, if required).

  • Add degassed solvent to achieve the desired concentration (typically 0.1 M).

  • Add the acid (e.g., TFA, 1.2 equiv) to protonate the heteroaromatic substrate.

  • Seal the vial and place it in a photoreactor equipped with a blue LED light source.

  • Irradiate the reaction mixture at room temperature with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Upon completion, the reaction mixture can be concentrated in vacuo and the residue purified by column chromatography on silica gel to afford the desired product.

Proposed Application: 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one as a Michael Donor

The core of this application note is the proposed use of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one as a novel Michael donor. This hypothesis is predicated on fundamental principles of physical organic chemistry. The α-carbon, situated between a phenyl ketone and a trifluoromethylsulfonyl group, is expected to have a significantly lowered pKa, facilitating deprotonation and the formation of a stabilized enolate.

Mechanistic Rationale and Causality

The Michael reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound[4][5]. The success of this reaction hinges on the ability to generate a sufficiently stable nucleophile (the Michael donor)[6][7].

  • Enolate Formation: The protons on the carbon alpha to both the carbonyl and the sulfonyl group in 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one are highly acidic. The trifluoromethylsulfonyl group is one of the most powerful non-ionic electron-withdrawing groups in organic chemistry. This strong inductive effect, combined with the resonance stabilization afforded by the adjacent carbonyl group, should allow for deprotonation with a relatively mild base to form a resonance-stabilized enolate.

  • Conjugate Addition: This stabilized enolate can then act as a soft nucleophile, attacking the electrophilic β-carbon of a suitable Michael acceptor (e.g., an enone, enoate, or nitroalkene)[2]. This 1,4-addition is generally favored for soft nucleophiles over direct 1,2-addition to the carbonyl of the acceptor.

  • Protonation: The resulting enolate intermediate is then protonated during the reaction or upon aqueous workup to yield the final Michael adduct, a 1,5-dicarbonyl compound (or its analogue) bearing a trifluoromethylsulfonyl group.

Diagram 2: Proposed Michael Addition Mechanism

G cluster_mechanism Michael Addition Pathway A 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one C Stabilized Enolate (Michael Donor) A->C Deprotonation B Base (e.g., DBU, NaH) B->C E Enolate Adduct Intermediate C->E Conjugate Addition (1,4) D α,β-Unsaturated Acceptor D->E G Final Michael Adduct E->G Protonation F Proton Source (Workup) F->G

Caption: Proposed mechanism for the Michael addition using the title compound.

Proposed Experimental Protocol: Michael Addition with Methyl Vinyl Ketone

This is a theoretical protocol and requires experimental validation.

Materials:

  • 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

  • Methyl vinyl ketone (Michael Acceptor)

  • Base (e.g., DBU, NaH, or a milder base like K2CO3)

  • Anhydrous solvent (e.g., THF, CH2Cl2, or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried, two-necked round-bottom flask under an inert atmosphere, add 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one (1.0 equiv) and anhydrous solvent.

  • Cool the solution to 0 °C (or lower, e.g., -78 °C, for enhanced selectivity).

  • Slowly add the base (1.1 equiv of DBU or 1.05 equiv of NaH). Stir for 30 minutes at this temperature to allow for complete enolate formation.

  • Add a solution of methyl vinyl ketone (1.2 equiv) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Michael adduct.

Scope and Considerations
  • Michael Acceptors: A variety of Michael acceptors could potentially be employed, including α,β-unsaturated ketones, esters, nitriles, and nitroalkenes. The reactivity will depend on the electrophilicity of the acceptor.

  • Base Selection: The choice of base is critical. Strong bases like NaH will ensure complete deprotonation, but milder bases like DBU or even K2CO3 might be sufficient given the high acidity of the α-proton and could offer better functional group tolerance.

  • Stereoselectivity: The Michael addition can create a new stereocenter. The use of chiral bases or catalysts could potentially induce enantioselectivity in the addition product, a highly desirable outcome for pharmaceutical applications.

  • Potential for Further Transformation: The resulting adduct, containing both a ketone and a trifluoromethylsulfonyl group, is a versatile intermediate. The trifluoromethylsulfonyl group is an excellent leaving group and could be displaced by nucleophiles, or the ketone could be further functionalized.

Data Presentation: Hypothetical Michael Addition Results

The following table presents hypothetical results for the proposed Michael addition with various acceptors to illustrate the potential scope of this methodology. Note: This data is illustrative and not based on experimental results.

EntryMichael AcceptorBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl vinyl ketoneDBUTHF0 to rt485
2Ethyl acrylateNaHTHF-78 to rt678
3AcrylonitrileK2CO3CH3CNrt1265
4NitrostyreneDBUCH2Cl20 to rt392
5CyclohexenoneNaHTHF-78 to rt881

Conclusion

1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one is a reagent of significant synthetic potential. While its role as a radical precursor is established, its inherent structural features strongly advocate for its exploration as a novel Michael donor. The protocols and mechanistic insights provided herein offer a roadmap for both leveraging its known reactivity and investigating its proposed nucleophilic capabilities. The development of this compound as a Michael donor would provide a new, direct route to complex molecules bearing the pharmacologically relevant trifluoromethyl motif, further expanding the synthetic chemist's toolkit. Experimental validation of the proposed Michael addition is highly encouraged and could unlock a new chapter in trifluoromethylation chemistry.

References

  • Fiveable. (2026, March 2). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. [Link]

  • PubMed. (2011, January 10). Catalytic asymmetric Michael reactions of α,β-unsaturated ketones with sulfonyl-containing nucleophiles: chiral synthesis of (R)-muscone and (S)-celery ketone. [Link]

  • Buchler GmbH. Sulfa-Michael Addition catalyzed by Quinine Derivative. [Link]

  • ResearchGate. (2013, November). Synthesis of γ -keto sulfones via sulfa-Michael reactions in Brønsted acidic deep eutectic solvent. [Link]

  • Singh, V. K., et al. (2010). Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. Journal of Organic Chemistry, 75(6), 2089-2091. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • ResearchGate. Proposed reaction mechanism for the formation of α-trifluoromethyl ketones 2 from alkynes and electrochemically generated CF 3 radicals in the presence of water. [Link]

  • ResearchGate. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. [Link]

  • ACS Publications. (2022, April 12). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. [Link]

  • MDPI. Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. [Link]

  • ACS Publications. (2023, March 23). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. [Link]

  • Chemistry Stack Exchange. (2015, November 3). What is the mechanism for this nucleophilic conjugate addition?. [Link]

  • Wikipedia. Nucleophilic conjugate addition. [Link]

  • ScienceDirect. (2021, May 17). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. [Link]

  • Chemistry Stack Exchange. (2019, June 27). Product of this Michael addition. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conjugate Addition Reactions. [Link]

  • National Institutes of Health. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]

  • PubChem. 2-Propanone, 1-phenyl-3-(3-(trifluoromethyl)phenyl)-. [Link]

Sources

Method

Desulfonylation methods for 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one derivatives

Application Notes & Protocols Topic: Desulfonylation Methods for 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one Derivatives Audience: Researchers, scientists, and drug development professionals. Introduction: The Syn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Desulfonylation Methods for 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Utility and Challenge of α-Trifluoromethylsulfonyl Ketones

β-Keto sulfones are a cornerstone class of intermediates in modern organic synthesis, valued for their dual functionality which allows for a wide array of chemical transformations.[1] The introduction of a trifluoromethylsulfonyl group (triflone, -SO₂CF₃) imparts unique properties, most notably a significant increase in the acidity of the α-proton, facilitating enolate formation and subsequent functionalization. The compound class of interest, 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one and its derivatives, serves as a powerful precursor for creating complex molecular architectures.[2]

However, the very stability that makes the trifluoromethylsulfonyl group an excellent activating group also presents a significant challenge: its removal. The carbon-sulfur (C–S) bond in triflones is robust due to the strong electron-withdrawing nature of the CF₃ group. Consequently, developing efficient and mild desulfonylation methods is crucial to unlocking the full synthetic potential of these intermediates, allowing the sulfonyl group to be used as a traceless auxiliary.

This guide provides a detailed overview of established and emerging desulfonylation methodologies applicable to α-trifluoromethylsulfonyl ketones, with a focus on providing both mechanistic understanding and actionable experimental protocols.

Mechanistic Pillars of Desulfonylation

The cleavage of the C–SO₂CF₃ bond is not a trivial process and typically relies on generating a highly reactive intermediate. The majority of successful desulfonylation strategies for β-keto sulfones proceed through a single-electron transfer (SET) mechanism.

G RadicalAnion RadicalAnion AlkylRadical AlkylRadical RadicalAnion->AlkylRadical caption Fig 1. General Single-Electron Transfer (SET) Pathway for Desulfonylation.

Fig 1. General Single-Electron Transfer (SET) Pathway for Desulfonylation.

As illustrated in Figure 1, an external energy source (such as a reducing metal or an excited-state photocatalyst) donates a single electron to the sulfone. This forms a transient radical anion, which rapidly fragments, cleaving the C–S bond to release a stable trifluoromethanesulfinate (triflinate) anion and a carbon-centered radical. This radical is then quenched by a hydrogen atom source to yield the final desulfonylated product. The choice of electron source and reaction conditions dictates the efficiency and substrate compatibility of the method.

Methodologies for Desulfonylation

Several distinct strategies have been developed, ranging from classical organometallic approaches to modern photoredox catalysis.

Reductive Desulfonylation with Active Metals

This is a robust and widely employed strategy that utilizes low-valent metals as stoichiometric reductants. These methods are powerful but can sometimes lack functional group tolerance due to their high reducing potential.

  • Samarium(II) Iodide (SmI₂): SmI₂ is a potent single-electron donor renowned for its ability to reduce a wide range of functional groups, including α-keto sulfones.[3][4] The reaction is typically rapid and conducted under mild conditions. The presence of a proton source, such as methanol or HMPA, is often required to quench the intermediate radical and facilitate catalyst turnover.

  • Titanium-Based Reagents (e.g., TiCl₄–Zn): Low-valent titanium, generated in situ from reagents like TiCl₄ and a reductant such as zinc dust, is highly effective for the reductive cleavage of C–S bonds in β-keto sulfones.[5] A titanium(III)-catalyzed protocol has also been developed, offering a catalytic alternative that is applicable to the α-desulfonylation of ketones.[6][7]

  • Chromium(II)-Mediated Systems: A highly efficient method utilizing a Cr(II)-ligand-Manganese system has been developed for the desulfonylation of α-sulfonyl ketones.[8] The addition of a bipyridyl-type ligand can dramatically accelerate the reaction, suggesting the formation of a highly reactive chromium complex.

Photoredox-Catalyzed Desulfonylation

Visible-light photoredox catalysis has emerged as a paradigm-shifting technology in organic synthesis, enabling reactions to proceed under exceptionally mild conditions.[9] This approach is particularly well-suited for desulfonylation, as the excited-state photocatalyst is a potent single-electron donor (or acceptor) capable of initiating the required SET process.[10][11][12]

G PC Photocatalyst (PC) e.g., Ir(ppy)₃ PC_star Excited PC* PC->PC_star Excitation Substrate R-SO₂CF₃ PC_ox Oxidized PC⁺ PC_star->PC_ox SET Light Visible Light (hν) Light->PC RadicalAnion [R-SO₂CF₃]•⁻ Substrate->RadicalAnion e⁻ from PC* AlkylRadical R• RadicalAnion->AlkylRadical Fragmentation Sulfinate CF₃SO₂⁻ RadicalAnion->Sulfinate PC_ox->PC Regeneration Product R-H AlkylRadical->Product HAT H_donor H-Donor (e.g., Amine, Thiol) H_donor->PC_ox SET H_donor->Product H_donor_rad [H-Donor]•⁺ H_donor->H_donor_rad caption Fig 2. Mechanism of Photoredox-Catalyzed Reductive Desulfonylation.

Fig 2. Mechanism of Photoredox-Catalyzed Reductive Desulfonylation.

The key advantages of photoredox catalysis are its operational simplicity, ambient temperature conditions, and exceptional functional group tolerance. A variety of photocatalysts, often iridium or ruthenium complexes, can be employed, and a sacrificial electron donor (like an amine or Hantzsch ester) is typically used to regenerate the photocatalyst and act as the hydrogen atom source.[13]

Transition-Metal-Catalyzed Desulfonylation

While more commonly applied to alkenyl and aryl sulfones, transition metal catalysis offers another pathway for C–S bond cleavage.[14] These reactions often involve oxidative addition of the C–S bond to a low-valent metal center (e.g., Ni(0) or Pd(0)). The resulting organometallic intermediate can then undergo further reaction, such as reductive elimination with a hydride source, to deliver the desulfonylated product.[3] This approach can be highly selective but may require careful optimization of catalysts, ligands, and reaction conditions.

Comparative Overview of Methods

MethodElectron SourceConditionsAdvantagesDisadvantages
Samarium(II) Iodide Sm(II)Mild, -78 °C to RTFast, reliable, well-establishedStoichiometric metal required, sensitive to air/moisture
Titanium-Based Ti(II)/Ti(III)Mild, RTPowerful, effective for hindered substratesStoichiometric reductant (Zn) needed, workup can be tedious
Photoredox Catalysis Excited PhotocatalystVery Mild, RT, visible lightExcellent functional group tolerance, catalytic, "green"Requires specialized equipment (photoreactor), catalyst cost
Transition Metal Ni(0), Pd(0)Mild to moderate heatCatalytic, potential for cross-couplingMore developed for C(sp²)-S bonds, may require Grignards[14]

Experimental Protocols

The following protocols are generalized for the desulfonylation of a model substrate, 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one . Researchers should perform initial small-scale trials to optimize conditions for specific derivatives.

Protocol 1: Reductive Desulfonylation using Samarium(II) Iodide (SmI₂)
  • Rationale: This protocol leverages the strong reducing power of SmI₂ for a rapid and efficient C–S bond cleavage. Methanol serves as the proton source to quench the resulting alkyl radical.

Materials:

  • 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one (1.0 equiv)

  • Samarium metal powder (2.2 equiv)

  • Diiodomethane (CH₂I₂) (2.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • Preparation of SmI₂ Solution: To a flame-dried Schlenk flask under an argon atmosphere, add samarium powder (2.2 equiv) and anhydrous THF (to make a 0.1 M solution).

  • Add diiodomethane (2.1 equiv) dropwise via syringe. The solution should turn from gray to a deep blue-green color within 30-60 minutes, indicating the formation of SmI₂.

  • Reaction: In a separate flame-dried flask under argon, dissolve the 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one substrate (1.0 equiv) in anhydrous THF.

  • Cool the substrate solution to 0 °C in an ice bath.

  • Slowly add the prepared SmI₂ solution via cannula to the substrate solution until the deep blue-green color persists.

  • Add anhydrous methanol (4.0 equiv) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor by TLC or LC-MS for the consumption of the starting material (typically 1-2 hours).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to dissipate the excess iodine.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 1-phenylpropan-1-one.

Protocol 2: Photoredox-Catalyzed Desulfonylation
  • Rationale: This protocol utilizes a modern, mild approach employing an iridium-based photocatalyst. Diisopropylethylamine (DIPEA) serves as both a sacrificial electron donor to regenerate the catalyst and the ultimate hydrogen atom source.

Materials:

  • 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one (1.0 equiv)

  • fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (1-2 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Blue LED light source (e.g., 450 nm)

  • Reaction vial with a magnetic stir bar

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a reaction vial, add the 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one substrate (1.0 equiv), fac-Ir(ppy)₃ (0.015 equiv), and a magnetic stir bar.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add anhydrous DMF via syringe, followed by DIPEA (3.0 equiv).

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A small fan may be used to maintain ambient temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash three times with water to remove the DMF and amine salts.

  • Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate 1-phenylpropan-1-one.

G cluster_prep 1. Substrate Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis Prep Weigh Substrate & Catalyst into Vial Inert Establish Inert Atmosphere Prep->Inert Solvent Add Anhydrous Solvent & Reagents Inert->Solvent Run Stir & Irradiate (if photoredox) Solvent->Run Monitor Monitor by TLC / LC-MS Run->Monitor Quench Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze caption Fig 3. General Experimental Workflow for Desulfonylation Reactions.

Fig 3. General Experimental Workflow for Desulfonylation Reactions.

Conclusion and Future Outlook

The removal of the trifluoromethylsulfonyl group from β-keto sulfones like 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one derivatives is a critical transformation for their use in multistep synthesis. While traditional reductive methods using active metals remain powerful and effective, modern photoredox catalysis offers a milder, more functional-group-tolerant alternative. The choice of method will ultimately depend on the specific substrate, the scale of the reaction, and the available laboratory equipment.

Future research will likely focus on expanding the scope of catalytic systems, including the use of earth-abundant metals and organocatalysts, to further improve the sustainability and cost-effectiveness of these essential desulfonylation reactions.

References

  • Photocatalytic Desulfonylative Homocoupling of Benzylic Sulfone Derivatives. Journal of the Chinese Chemical Society. Available at: [Link]

  • Reductive desulfonylation - Wikipedia. Available at: [Link]

  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews. Available at: [Link]

  • Desulfonylative Transformations of Sulfones by Transition-Metal Catalysis, Photocatalysis, and Organocatalysis. ACS Catalysis. Available at: [Link]

  • Desulfonylations and desulfonylative couplings. ResearchGate. Available at: [Link]

  • Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Base-promoted synthesis of β-keto sulfones from N-acyl pyrroles and allyl sulfones. Organic & Biomolecular Chemistry. Available at: [Link]

  • A Convenient Method for Reductive Desulfonylation of β-Ketosulfones with Sm/HgCl2 System. ResearchGate. Available at: [Link]

  • Photo-redox Catalyzed C-S and C-C Bond Forming Cascade Cyclization/Dearomatization of Biaryls. ChemRxiv. Available at: [Link]

  • Desulfonative photoredox alkylation of N-heteroaryl sulfones – an acid-free approach for substituted heteroarene synthesis. Chemical Science. Available at: [Link]

  • Novel and Efficient Chromium(II)-Mediated Desulfonylation of α-Sulfonyl Ketone. Organic Letters. Available at: [Link]

  • Reductive Desulfonylation of β-Ketosulfones by TiCl4–Zn. Journal of Chemical Research. Available at: [Link]

  • A Titanium-Catalyzed Reductive α-Desulfonylation. Angewandte Chemie International Edition. Available at: [Link]

Sources

Application

Application Notes & Protocols: Strategic Solvent Selection for Reactions of Fluorinated Sulfones

Abstract Fluorinated sulfones, particularly trifluoromethyl sulfones (triflones) and α-fluorosulfones, are a class of compounds with rapidly growing importance in pharmaceuticals, agrochemicals, and materials science.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated sulfones, particularly trifluoromethyl sulfones (triflones) and α-fluorosulfones, are a class of compounds with rapidly growing importance in pharmaceuticals, agrochemicals, and materials science.[1][2] Their unique properties, imparted by the strongly electron-withdrawing fluorinated group, include high thermal and oxidative stability and the ability to activate adjacent C-H bonds for deprotonation.[3][4] However, the successful application of these powerful building blocks is critically dependent on the appropriate selection of reaction solvent. This guide provides an in-depth analysis of the principles governing solvent choice for key reactions involving fluorinated sulfones, offering both foundational knowledge and actionable, field-tested protocols for researchers.

The Decisive Role of the Solvent

The solvent is not a passive medium; it is an active participant that profoundly influences reaction outcomes. Its effects are particularly pronounced in reactions involving the polarized bonds and reactive intermediates characteristic of fluorinated sulfone chemistry. A strategic solvent choice can control reaction rates, dictate regioselectivity and stereoselectivity, and even determine which reaction pathway prevails.[5][6] Conversely, a poor choice can lead to failed reactions, low yields, or an intractable mixture of side products.

The primary considerations for solvent selection can be categorized by their impact on:

  • Solubility: Ensuring all reactants, reagents, and catalysts are sufficiently dissolved is the first prerequisite for a successful homogeneous reaction.

  • Stability: The solvent must be inert under the reaction conditions and not react with the starting materials, intermediates, or products.

  • Reaction Kinetics: The solvent's polarity and ability to stabilize or destabilize reactants, intermediates, and transition states directly control the reaction rate.[6][7]

  • Reaction Equilibrium & Selectivity: By differentially stabilizing certain products or intermediates, the solvent can shift the reaction equilibrium and control selectivity (e.g., E/Z selectivity in olefinations).[8]

Fundamental Solvent Properties: A Chemist's Toolkit

To make an informed choice, one must understand the key physical properties of common organic solvents. These properties dictate how the solvent will interact with the molecules of interest.

Polarity, Dielectric Constant, and Dipole Moment

Polarity is a general term describing the separation of electric charge within a solvent molecule.[9] It is more quantitatively defined by two key parameters:

  • Dielectric Constant (ε): A macroscopic property that measures the solvent's ability to insulate opposite charges from one another. Solvents with high dielectric constants (typically ε > 15) are considered polar and are highly effective at stabilizing charged species like ions and polar transition states.[5]

  • Dipole Moment (μ): A measure of the net molecular polarity resulting from the sum of all individual bond dipoles in the molecule.

Protic vs. Aprotic Solvents

This is one of the most critical distinctions for reaction planning:

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can act as hydrogen bond donors. They are excellent at solvating both cations and anions. While they excel at stabilizing ionic intermediates in Sₙ1-type reactions, they can significantly hinder Sₙ2 reactions by forming a tight solvation shell around the nucleophile, reducing its reactivity.[10][11]

  • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile, acetone) have high dielectric constants and dipole moments but lack O-H or N-H bonds.[12] They cannot act as hydrogen bond donors. They are excellent at solvating cations but leave anions relatively "naked" and highly reactive. This makes them the solvents of choice for many reactions involving strong, anionic nucleophiles, such as Sₙ2 reactions.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene, benzene) have low dielectric constants and small or nonexistent dipole moments. They are poor at solvating charged species and primarily interact through weaker van der Waals forces.[9]

The following table summarizes the properties of solvents frequently encountered in fluorinated sulfone chemistry.

Table 1: Properties of Common Organic Solvents [13][14][15][16]

Solvent Formula Boiling Point (°C) Dielectric Constant (ε) Type Key Applications & Notes
Tetrahydrofuran (THF) C₄H₈O 66 7.5 Polar Aprotic (Borderline) Excellent for organometallics, deprotonations. Ethereal, good general-purpose solvent.
Diethyl Ether (C₂H₅)₂O 35 4.3 Nonpolar/Aprotic Lower boiling point than THF. Used in Grignard reactions.
Dichloromethane (DCM) CH₂Cl₂ 40 9.1 Polar Aprotic Good general-purpose solvent, but can be reactive with strong nucleophiles.
Acetonitrile (MeCN) CH₃CN 82 37.5 Polar Aprotic High polarity, useful for Sₙ2 reactions and electrochemistry.
Dimethylformamide (DMF) (CH₃)₂NCHO 153 36.7 Polar Aprotic High boiling point, excellent for dissolving a wide range of compounds. Favors Sₙ2.
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO 189 47 Polar Aprotic Very high polarity and boiling point. Can be difficult to remove. Excellent for Sₙ2.
Toluene C₇H₈ 111 2.4 Nonpolar Useful for reactions requiring higher temperatures and nonpolar conditions.
Hexanes ~C₆H₁₄ ~69 1.9 Nonpolar Very nonpolar, often used for extractions and chromatography.

| Methanol (MeOH) | CH₃OH | 65 | 32.6 | Polar Protic | Used as a reactant (proton source) or when strong ion solvation is needed. |

Logical Workflow for Solvent Selection

A systematic approach is crucial for selecting the optimal solvent. The following decision-making workflow can guide researchers from initial reaction concept to a shortlist of candidate solvents for experimental screening.

G cluster_start Initial Analysis cluster_criteria Key Decision Points cluster_recommend Solvent Recommendation start Define Reactants & Reaction Type q1 Are strong anionic nucleophiles involved? start->q1 q2 Are ionic intermediates (e.g., carbocations) formed? q1->q2 No rec1 Consider Polar Aprotic: (THF, DMF, DMSO, MeCN) Maximizes nucleophilicity. q1->rec1 Yes q3 Is stereoselectivity a key outcome? q2->q3 No rec2 Consider Polar Protic: (MeOH, EtOH, H₂O) Stabilizes ionic species. q2->rec2 Yes (Sₙ1) q4 Is a proton source needed (e.g., quench)? q3->q4 No rec3 Consider Nonpolar: (Toluene, Hexanes) Favors chelation control. q3->rec3 Yes (e.g., Julia) rec4 Use Polar Protic Solvent or add as co-solvent. q4->rec4 Yes rec_other Consider Nonpolar or Borderline Aprotic: (Toluene, THF, Et₂O) q4->rec_other No rec1->q2 rec2->q3 rec3->q4

Figure 1: A decision workflow for initial solvent selection in fluorinated sulfone chemistry.

Application Protocol 1: Stereocontrol in the Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for forming carbon-carbon double bonds, and it is a classic example of solvent-dictated stereoselectivity.[17][18] The reaction involves the addition of a metalated heteroaryl sulfone to an aldehyde. The choice of solvent directly influences the geometry of the transition state, which in turn determines the syn/anti ratio of the intermediate β-alkoxy sulfone and thus the final E/Z ratio of the alkene product.[8][19]

Causality:

  • Polar Aprotic Solvents (e.g., THF, DME): These solvents solvate the metal cation (e.g., Li⁺), leading to an "open" transition state. This arrangement typically favors the formation of the anti-adduct, which subsequently eliminates to give the (E)-alkene.

  • Nonpolar Solvents (e.g., Toluene): In the absence of strong cation solvation, a "closed" transition state is formed where the metal cation chelates between the oxygen of the aldehyde and the sulfone group. This chelation favors the formation of the syn-adduct, leading to the (Z)-alkene.[19][20]

G cluster_polar Polar Aprotic Solvent (e.g., THF) cluster_nonpolar Nonpolar Solvent (e.g., Toluene) Start Metalated α-Fluoro Sulfone + Aldehyde p1 Open Transition State (Cation is solvated) Start->p1 np1 Closed Transition State (Cation chelates) Start->np1 p2 anti-Adduct Favored p1->p2 p3 (E)-Alkene p2->p3 np2 syn-Adduct Favored np1->np2 np3 (Z)-Alkene np2->np3

Figure 2: Influence of solvent polarity on Julia-Kocienski reaction intermediates and stereochemical outcome.

Protocol 4.1: (E)-Selective Olefination using a Polar Aprotic Solvent

Objective: To synthesize the (E)-isomer of an alkene from an α-fluoro-1-phenyl-1H-tetrazol-5-yl (PT) sulfone and an aldehyde.

Materials:

  • α-Fluoro PT sulfone (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, MgSO₄, silica gel)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the α-fluoro PT sulfone (1.0 equiv).

  • Dissolution: Add anhydrous THF (to make a ~0.1 M solution) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add LHMDS solution (1.1 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes. The formation of the α-fluoro carbanion is often indicated by a color change.

  • Addition: Add a solution of the aldehyde (1.2 equiv) in a small amount of anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the limiting reagent.

  • Quench: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

Self-Validation: The stereochemical outcome should be validated by ¹H NMR, looking for the characteristic large coupling constant (typically J > 14 Hz) for trans-vinylic protons. The E/Z ratio can be determined by integration of characteristic signals in the crude NMR spectrum.

Application Protocol 2: Nucleophilic Alkylation with Fluorinated Sulfone Carbanions

The sulfonyl group is highly effective at stabilizing an adjacent carbanion, and this effect is modulated by fluorine substitution. While the inductive effect of fluorine is stabilizing, there can be a destabilizing electron-pair repulsion between the fluorine lone pairs and the carbanion lone pair. This "negative fluorine effect" can sometimes reduce the nucleophilicity of the carbanion.[21][22]

Causality: The choice of a polar aprotic solvent like DMF or THF is crucial for two reasons:

  • Solvation of the Counter-ion: The solvent effectively solvates the metal counter-ion (e.g., Li⁺, Na⁺) from the base, freeing the fluorinated carbanion.[23]

  • Maximizing Nucleophilicity: By leaving the carbanion relatively unsolvated, its nucleophilicity is enhanced, helping to overcome the inherent kinetic barriers and the "negative fluorine effect," allowing it to react efficiently with soft electrophiles like alkyl iodides.[23][24]

Protocol 5.1: Sₙ2 Alkylation of Difluoromethyl Phenyl Sulfone

Objective: To perform a C-C bond formation via nucleophilic substitution of a primary alkyl iodide with the carbanion derived from difluoromethyl phenyl sulfone.[24]

Materials:

  • Difluoromethyl phenyl sulfone (1.0 equiv)

  • Primary alkyl iodide (e.g., 1-iodobutane) (1.5 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Setup: To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add NaH (1.2 equiv).

  • Washing (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (x2) to remove the mineral oil. Decant the hexanes carefully via cannula.

  • Solvent Addition: Add anhydrous DMF (to make a ~0.2 M solution) and cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add a solution of difluoromethyl phenyl sulfone (1.0 equiv) in a small amount of anhydrous DMF dropwise to the NaH suspension. Stir at 0 °C for 1 hour. Hydrogen gas evolution should be observed.

  • Addition of Electrophile: Slowly add the primary alkyl iodide (1.5 equiv) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting sulfone.

  • Quench: Carefully quench the reaction by pouring it into a beaker of ice-water.

  • Workup: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the alkylated difluoromethyl phenyl sulfone.

Trustworthiness Check: The reaction's success relies on anhydrous conditions to prevent quenching the carbanion. The use of a primary iodide is important, as secondary halides may lead to competing E2 elimination. The final product can be confirmed by ¹H, ¹⁹F, and ¹³C NMR spectroscopy.

Conclusion

The strategic selection of a solvent is a cornerstone of successful synthesis when working with fluorinated sulfones. By understanding the fundamental principles of polarity, protic/aprotic nature, and their influence on transition states and intermediates, chemists can move beyond trial-and-error and make rational, predictive choices. As demonstrated in the Julia-Kocienski olefination, solvent choice can be a powerful tool to control stereochemical outcomes. In nucleophilic alkylations, it is essential for modulating the reactivity of fluorinated carbanions. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to harness the full synthetic potential of this versatile class of compounds.

References

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

  • Scribd. (2019, April 9). Common Organic Solvents Properties Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Hu, J., et al. (2008). Nucleophilic Fluoroalkylation of α,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones. The Journal of Organic Chemistry, 73(19), 7489–7496.
  • Hu, J., et al. (2006). Nucleophilic fluoroalkylation of epoxides with fluorinated sulfones. The Journal of Organic Chemistry, 71(18), 6844–6850.
  • Blakemore, P. R. (n.d.). The Julia-Kocienski Olefination. Oregon State University. Retrieved from [Link]

  • Preprints.org. (2024, May 11). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]

  • Google Patents. (2005). WO2005097739A2 - Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides....
  • Journal of Scientific Reports. (2024, April 27). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects. Retrieved from [Link]

  • Journal of Scientific Reports. (2024, April 10). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (2006, August 5). Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. Retrieved from [Link]

  • ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. Retrieved from [Link]

  • Murov, S. (2021, February 4). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Reddit. (2018, November 7). Is there a guide to selecting solvents for synthesis?. Retrieved from [Link]

  • RSC Blogs. (2011, March 23). Solvent selection guide for medicinal chemists. Retrieved from [Link]

  • ACS Publications. (2019, May 14). Fluoroalkylation of Various Nucleophiles with Fluoroalkyl Sulfones through a Single Electron Transfer Process. Retrieved from [Link]

  • Murov, S. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • SciSpace. (2022, August 26). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Retrieved from [Link]

  • Allen. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and physical properties of new fluoroether sulfones. Retrieved from [Link]

  • Fiveable. (2025, August 15). Solvent Effects Definition. Retrieved from [Link]

  • PMC. (2024, June 7). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]

  • ACS Publications. (2016, February 18). Toward a More Holistic Framework for Solvent Selection. Retrieved from [Link]

  • ProQuest. (n.d.). SOME USES OF TRIFYL IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • PMC. (2022, June 10). Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. Retrieved from [Link]

  • MDPI. (2022, August 15). Triflamides and Triflimides: Synthesis and Applications. Retrieved from [Link]

  • PMC. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds.... Retrieved from [Link]

  • ACS Publications. (2022, June 10). Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. Retrieved from [Link]

  • NIH PubChem. (n.d.). Fluoromethyl sulfone. Retrieved from [Link]

  • Journal of the Chemical Society D. (n.d.). The α-fluorine effect and carbanion nucleophilicity. Retrieved from [Link]

  • RSC Publishing. (2016, August 8). The unique fluorine effects in organic reactions.... Retrieved from [Link]

  • ACS Publications. (2014, August 21). Good Partnership between Sulfur and Fluorine.... Retrieved from [Link]

  • OSTI.gov. (n.d.). Principle in Developing Novel Fluorinated Sulfone Electrolyte.... Retrieved from [Link]

  • YouTube. (2020, October 18). Solvents: Effects on Reaction Dynamics. Retrieved from [Link]

  • PubMed. (2012, July 9). Enantioselective synthesis of cyclopropanes that contain fluorinated tertiary stereogenic carbon centers.... Retrieved from [Link]

  • University of Brighton. (2017, December 29). Conformational preferences of α-fluoroketones may influence their reactivity. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in alpha-substitution of triflyl ketones

Welcome to the Technical Support Center for Advanced Fluorinated Scaffolds. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult transformations i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Fluorinated Scaffolds. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult transformations in organofluorine chemistry: the α -substitution of triflyl (trifluoromethanesulfonyl, -SO 2​ CF 3​ ) ketones.

The triflyl group presents a dual challenge. Electronically, its immense electron-withdrawing nature makes the α -protons highly acidic (pKa ~ 10–12), meaning enolization is facile, but the resulting enolate is so heavily stabilized that it becomes a poor nucleophile. Sterically, the -SO 2​ CF 3​ group is exceptionally bulky, effectively shielding the α -carbon and causing standard electrophilic attacks (like S N​ 2 alkylations) to fail or divert to O-alkylation.

Below, you will find field-proven strategies, diagnostic FAQs, and self-validating protocols to overcome these kinetic and thermodynamic barriers.

I. Diagnostic FAQs & Troubleshooting Guide

Q1: Why do my standard alkylation protocols (e.g., using benzyl bromide and K 2​ CO 3​ ) fail to yield the α -substituted triflyl ketone, resulting in unreacted starting material or decomposition? A: The failure stems from a mismatch between the enolate's nucleophilicity and the electrophile's reactivity. While K 2​ CO 3​ is basic enough to deprotonate the α -position, the resulting triflyl enolate is highly delocalized and sterically hindered. Standard alkyl halides reacting via S N​ 2 pathways cannot overcome the steric clash at the α -carbon. Solution: You must switch to a highly reactive, sterically unhindered electrophile (such as methyl triflate) or change the reaction paradigm entirely (e.g., using hypervalent iodine reagents for arylation) to bypass the S N​ 2 transition state[1]. Furthermore, switch to a strong, non-nucleophilic base like LiHMDS at cryogenic temperatures to ensure complete, irreversible enolate formation without side-reactions at the carbonyl center.

Q2: I need to synthesize an α -aryl triflyl ketone. Cross-coupling my triflyl enolate with aryl halides using Pd-catalysis is yielding negligible product. What is the alternative? A: Palladium-catalyzed α -arylation struggles here because the bulky triflyl group prevents efficient transmetalation and reductive elimination at the metal center. The proven workaround is to use diaryliodonium salts [1]. These hypervalent iodine(III) reagents are profoundly electrophilic. They react with the triflyl enolate via a ligand-coupling mechanism (an "umpolung" approach) rather than classical cross-coupling, completely bypassing the steric hindrance of the -SO 2​ CF 3​ group to afford α -aryl triflyl ketones in high yields[1].

Q3: Direct α -substitution is completely blocked for my specific highly branched substrate. Are there alternative ways to functionalize this position to build complex scaffolds? A: Yes. When direct acyclic substitution is sterically forbidden, you can leverage the high acidity of the α -proton to drive a base-mediated cyclization. A highly reliable method is the synthesis of isoxazole triflones [2]. By reacting your α -triflyl ketone with an imidoyl chloride in the presence of a simple amine base (like Et 3​ N), you can construct a 4-triflylisoxazole ring. The cyclization transition state accommodates the steric bulk much better than an intermolecular S N​ 2 attack[2].

II. Mechanistic Workflows (Visualized)

To understand how we bypass steric hindrance, review the logical flow of our two primary rescue strategies.

Pathway1 A Triflyl Ketone (Sterically Hindered) B Deprotonation (LiHMDS, -78°C) A->B C Triflyl Enolate (Stabilized, Poor Nucleophile) B->C E Iodane Intermediate (Ligand Coupling) C->E + Diaryliodonium D Diaryliodonium Salt (Highly Electrophilic) D->E F Alpha-Aryl Triflyl Ketone (Target Product) E->F Reductive Elimination

Fig 1: Mechanistic pathway of α-arylation using highly reactive diaryliodonium salts.

Pathway2 N1 Alpha-Triflyl Ketone N3 Triethylamine (Et3N) Base-Mediated Activation N1->N3 N2 Imidoyl Chloride N2->N3 N4 Reactive Intermediate (Overcoming Steric Clash) N3->N4 N5 Cyclization N4->N5 N6 Isoxazole Triflone (Biologically Active) N5->N6

Fig 2: Base-mediated cyclization of α-triflyl ketones with imidoyl chlorides.

III. Quantitative Data: Base & Solvent Selection Matrix

Selecting the correct microenvironment is critical. The table below summarizes the causality behind base/solvent choices when attempting α -substitution on these hindered systems.

Base / Solvent SystemEnolate StateSteric InterferenceRecommended Application
K 2​ CO 3​ / Acetone Tightly bound ion pairHigh (S N​ 2 heavily blocked)Only for highly reactive, unhindered electrophiles (e.g., MeI).
LiHMDS / THF (-78 °C) Formed irreversibly, localizedModerate (Li+ coordinates oxygen)Standard α -alkylation/arylation with hypervalent reagents.
KHMDS + 18-crown-6 / THF "Naked" enolateLow (Maximal nucleophilicity)Pushing sluggish S N​ 2 alkylations with primary alkyl halides.
Et 3​ N / MeOH Hydrogen-bondedBypassed via cyclizationHeterocycle synthesis (e.g., Isoxazole triflones).

IV. Self-Validating Experimental Protocols

The following methodologies are engineered with built-in validation points to ensure your reaction is proceeding correctly.

Protocol 1: α -Arylation using Diaryliodonium Salts[1]

Causality Focus: Utilizing hypervalent iodine to bypass S N​ 2 steric constraints.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the α -triflyl ketone (1.0 equiv) and dissolve in anhydrous THF (0.2 M).

  • Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.0 M in THF, 1.1 equiv).

    • Validation Check: A distinct color change (often pale yellow to deep orange/red) indicates successful enolate formation. Stir for 30 minutes.

  • Electrophilic Addition: Add the solid diaryliodonium triflate salt (1.2 equiv) in one portion under a strong flow of argon.

  • Coupling: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Causality: The hypervalent iodine coordinates to the enolate oxygen/carbon, followed by a rapid ligand coupling that is blind to the steric bulk of the triflyl group[1].

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography.

Protocol 2: Synthesis of 4-Triflylisoxazoles (Isoxazole Triflones)[2]

Causality Focus: Using a polar protic solvent to stabilize the cyclization transition state.

  • Preparation: In a round-bottom flask, dissolve the α -triflyl ketone (1.0 equiv) and the selected aryl imidoyl chloride (1.1 equiv) in reagent-grade Methanol (0.3 M).

  • Activation: Cool the mixture to 0 °C. Add Triethylamine (Et 3​ N, 2.0 equiv) dropwise over 5 minutes.

    • Validation Check: The reaction may gently exotherm, and a precipitate (Et 3​ N·HCl) will begin to form, indicating the generation of the reactive nitrile ylide/enolate intermediate[2].

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove MeOH. Partition the residue between CH 2​ Cl 2​ and water. Extract the aqueous layer twice with CH 2​ Cl 2​ . Dry the combined organics over MgSO 4​ , filter, and evaporate.

  • Purification: Purify the crude isoxazole triflone via flash column chromatography (Hexanes/EtOAc).

V. References

  • Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents Source: MDPI URL:[Link]

  • Synthesis of Isoxazole Triflones Source: European Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Synthesis of aryl triflones by insertion of arynes into C–SO 2​ CF 3​ bonds Source: RSC Advances URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

Welcome to the technical support guide for the purification of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one (CAS 155201-05-1). This document provides in-depth troubleshooting advice and frequently asked questions t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one (CAS 155201-05-1). This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining this valuable synthetic intermediate with high purity. The guidance herein is based on established principles of organic chemistry and proven laboratory techniques for structurally related β-keto sulfones and trifluoromethyl-containing compounds.

Introduction

1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one is a key reagent, notably used as a precursor to alkyl radicals for Minisci-type reactions in late-stage functionalization. Its purification, however, can present challenges due to its unique structural features: an acidic α-proton situated between two strong electron-withdrawing groups (carbonyl and triflyl) and the general sensitivity of β-keto sulfones. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one?

A1: The impurity profile largely depends on the synthetic route, which typically involves the reaction of a 1-phenylpropan-1-one enolate with an electrophilic triflylating agent. Common impurities include:

  • Unreacted Starting Materials: Residual 1-phenylpropan-1-one and the triflylating agent (e.g., trifluoromethanesulfonic anhydride).

  • Side Products: O-sulfonated enol ether, which can form as a constitutional isomer.

  • Reagent-Derived Impurities: Quenched base, salts (e.g., lithium halides), and byproducts from the triflylating agent.

  • Solvent Residues: Residual reaction solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Q2: What is the general stability of this compound? Are there conditions I should avoid?

A2: β-Keto sulfones like this compound should be handled with care. The α-proton is highly acidic, making the compound susceptible to decomposition or side reactions in the presence of strong bases. Furthermore, the trifluoromethylsulfonyl group (triflyl) is an excellent leaving group, which can contribute to instability under certain nucleophilic or basic conditions. Prolonged exposure to highly polar protic solvents or strong acids should also be avoided. For long-term storage, keeping the purified compound under an inert atmosphere (Nitrogen or Argon) at a low temperature is recommended.[1]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H and ¹⁹F NMR Spectroscopy: Provides definitive structural confirmation and can reveal the presence of proton- or fluorine-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for identifying the mass of the target compound and detecting trace-level impurities. A method using a C18 column with a water/acetonitrile mobile phase is a good starting point.[2]

  • TLC (Thin-Layer Chromatography): A quick and effective method for monitoring reaction progress and the efficiency of chromatographic separation.

Q4: My product is an oil, but I've seen it described as a solid. Why is that?

A4: The physical state can depend on the purity. Often, residual solvents or minor impurities can prevent a compound from crystallizing, causing it to remain an oil or a semi-solid.[3] Effective purification, such as flash chromatography followed by removal of all solvent under high vacuum, can often induce crystallization.

Purification Workflow & Decision Guide

The choice between column chromatography and recrystallization depends on the scale of your reaction and the nature of the impurities. This diagram outlines a general decision-making workflow.

Purification Workflow cluster_start cluster_analysis cluster_purification cluster_end crude Crude Product (Post-Workup) tlc_analysis Analyze by TLC crude->tlc_analysis chromatography Flash Column Chromatography tlc_analysis->chromatography Multiple spots or inseparable impurities recrystallization Recrystallization tlc_analysis->recrystallization One major spot, solid crude product pure_product Pure Product chromatography->pure_product recrystallization->pure_product final_analysis Final Purity Analysis (NMR, LC-MS) pure_product->final_analysis

Caption: General decision workflow for purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Issue 1: The product appears to be degrading on the silica gel column.

  • Symptoms: Streaking on TLC plates, low recovery of product from the column, and the appearance of new, more polar spots in the collected fractions.

  • Causality: Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds like β-keto sulfones. The high surface area provides ample opportunity for this to occur.

  • Solutions:

    • Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your starting eluent containing 1% triethylamine. This neutralizes the acidic sites on the silica surface.

    • Use Alumina: Consider using neutral or basic alumina as the stationary phase, which can be less harsh for certain compounds.[4]

    • Minimize Residence Time: Perform the chromatography as quickly as possible ("flash" chromatography) to reduce the contact time between your compound and the stationary phase. Avoid letting the compound sit on the column for extended periods.

Issue 2: My compound co-elutes with a major impurity during column chromatography.

  • Symptoms: Fractions contain both the desired product and an impurity, as confirmed by TLC or NMR.

  • Causality: The polarity of the product and the impurity are too similar for effective separation with the chosen solvent system.

  • Solutions:

    • Optimize the Eluent System: Change the solvent system. If you are using a standard Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Hexane or Toluene/Acetone system. Sometimes changing the solvent class provides different selectivity.

    • Use a Shallow Gradient: Instead of isocratic (constant solvent ratio) elution, use a very shallow gradient of the polar solvent. This can improve the resolution between closely eluting spots.

    • Consider Reverse-Phase Chromatography: If the impurity is significantly more or less non-polar, reverse-phase chromatography (e.g., using a C18-functionalized silica) can be an effective, albeit more costly, alternative.[4]

Issue 3: I am unable to achieve crystallization of the purified oil.

  • Symptoms: The purified product remains a persistent, thick oil even after all solvent appears to be removed.

  • Causality: Crystal formation requires nucleation, which can be inhibited by trace impurities or the inherent amorphous nature of the compound under certain conditions.

  • Solutions:

    • High Vacuum Drying: Ensure all volatile impurities and solvents are removed by drying the sample under high vacuum for several hours, sometimes with gentle heating.

    • Scratching: Use a glass rod or metal spatula to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites.

    • Seed Crystals: If you have a previously crystallized batch, add a single, tiny crystal to the oil to induce crystallization.

    • Solvent-Antisolvent Method: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or diethyl ether) and then slowly add a poor solvent (e.g., hexanes or pentane) dropwise until turbidity persists.[5] Allow the mixture to stand, and crystals may form at the interface or upon cooling.

Issue 4: Recrystallization results in very low yield or the product "oils out."

  • Symptoms: Upon cooling the recrystallization solution, very little solid precipitates, or the compound separates as a liquid phase instead of forming crystals.

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Low yield indicates that the product has significant solubility in the solvent even at low temperatures.

  • Solutions:

    • Solvent System Screening: The initial choice of solvent is critical. An ideal solvent dissolves the compound when hot but not when cold. You may need to screen various solvents or, more commonly, mixed solvent systems (e.g., Ethanol/Water, Isopropanol/Hexanes).[6]

    • Slower Cooling: If the solution is cooled too rapidly, it can lead to oiling out or the formation of very fine, impure crystals. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator.[6]

    • Reduce Solvent Volume: If the yield is low, you may have used too much solvent. Before cooling, carefully evaporate some of the solvent to reach the saturation point at the solvent's boiling temperature.

    • Add an Antisolvent: If a single solvent is not working, dissolve the compound in a minimum of hot "good" solvent, and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Add a few more drops of the good solvent to clarify, then cool slowly.

Detailed Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • TLC Analysis: a. Develop a TLC system that provides good separation and results in an Rf value of ~0.25-0.35 for the target compound. A common starting point is a 4:1 mixture of Hexanes:Ethyl Acetate.

  • Column Preparation: a. Select a column of appropriate size (a good rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material). b. Prepare the column by either dry packing, followed by careful addition of the eluent, or by packing a slurry of silica gel in the starting eluent.[7] c. Ensure the silica bed is compact and level.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. b. Add a small amount of silica gel (~1-2 times the mass of the crude product) to this solution. c. Gently evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution.[7] d. Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection: a. Begin eluting with your chosen solvent system (e.g., 4:1 Hexanes:Ethyl Acetate), applying gentle positive pressure (air or nitrogen). b. Collect fractions of a consistent volume in test tubes or vials. c. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Place the flask under high vacuum for several hours to remove any final traces of solvent.

Data Presentation: Common Solvent Systems
Stationary PhaseCommon Eluent Systems (Polarity Increasing →)Notes
Silica Gel 1. Hexanes / Dichloromethane2. Hexanes / Ethyl Acetate3. Hexanes / TolueneThe most common and versatile choice. Pre-treatment with triethylamine may be necessary to prevent degradation.
Neutral Alumina 1. Hexanes / Diethyl Ether2. DichloromethaneA good alternative for acid-sensitive compounds. Elution patterns may differ from silica.

Troubleshooting Flowchart for Chromatography

Chromatography Troubleshooting start Problem Observed During Column Chromatography streaking Streaking on TLC / Low Recovery start->streaking coelution Co-elution of Product and Impurity start->coelution no_elution Product Won't Elute from Column start->no_elution cause_acid Cause: Compound is acid-sensitive streaking->cause_acid cause_polarity Cause: Poor solvent choice / similar polarity coelution->cause_polarity cause_adsorption Cause: Eluent is too non-polar / strong adsorption no_elution->cause_adsorption solution_acid Solution: Use deactivated silica (1% Et3N) or switch to alumina. cause_acid->solution_acid solution_polarity Solution: Screen new solvent systems (e.g., DCM/Hexanes) or use a shallow gradient. cause_polarity->solution_polarity solution_adsorption Solution: Gradually increase the polarity of the eluent (e.g., increase % EtOAc). cause_adsorption->solution_adsorption

Caption: Troubleshooting common column chromatography issues.

References

  • MDPI. (2002). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Retrieved from [Link]

  • Organic Syntheses. (1982). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (2019). CN110618219A - Method for detecting residual solvent of trifluoromethanesulfonic acid.
  • UNODC. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Retrieved from [Link]

  • Organic Syntheses. (2003). 3. Retrieved from [Link]

  • PubMed. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Retrieved from [Link]

  • ResearchGate. (2001). Reactions of 1,2,3-Triazoles with Trifluoromethanesulfonyl Chloride and Trifluoromethanesulfonic Anhydride. Retrieved from [Link]

  • Google Patents. (1990). EP0396458A1 - Process for the purification of sodium trifluoromethanesulfinate and -sulfonate.
  • SciSpace. (2008). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dicyclohexylboron trifluoromethanesulfonate. Retrieved from [Link]

  • ResearchGate. (2018). Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution. Retrieved from [Link]

  • Google Patents. (1976). US3965190A - Phenyl propanones.
  • ACS Sustainable Chemistry & Engineering. (2019). Amino Acid-Catalyzed Direct Synthesis of β-Keto Sulfones via Aerobic Difunctionalization of Terminal Alkynes in an Aqueous Medium. Retrieved from [Link]

  • Google Patents. (2010). EP2216325A1 - Process for preparation of trifluoromethanesulfonyl fluoride.
  • MDPI. (2022). Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products. Retrieved from [Link]

  • Reddit. (2025). Recrystallization for foam like crystals : r/Chempros. Retrieved from [Link]

  • PMC. (n.d.). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids. Retrieved from [Link]

  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit. Retrieved from [Link]

  • MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]

  • PubMed. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Retrieved from [Link]

  • Google Patents. (1980). US4229378A - Process for the production of 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone.

Sources

Troubleshooting

Preventing C-S bond cleavage during reaction optimization

Troubleshooting Guide: Preventing Unwanted C-S Bond Cleavage Welcome to the technical support center for reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Preventing Unwanted C-S Bond Cleavage

Welcome to the technical support center for reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of unintended carbon-sulfur (C-S) bond cleavage during chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying mechanistic rationale to empower your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the stability of the C-S bond in reaction environments.

Q1: Why is my C-S bond cleaving unexpectedly during a cross-coupling reaction?

Unwanted C-S bond cleavage in cross-coupling reactions is often a consequence of the catalyst's ability to activate the C-S bond, which can sometimes be competitive with the activation of the desired C-X (where X is a halide or triflate) bond.[1] Transition metals like palladium and nickel, commonly used in these reactions, can insert into C-S bonds, initiating a catalytic cycle that leads to cleavage.[1][2][3] This is particularly prevalent with electron-rich sulfur compounds or under harsh reaction conditions (e.g., high temperatures, strong bases). The choice of ligand, catalyst, and reaction parameters is crucial in steering the selectivity towards the intended C-X activation.[4][5]

Q2: What are the primary mechanisms of C-S bond cleavage?

C-S bond cleavage can proceed through several mechanisms, primarily:

  • Homolytic Cleavage: This involves the symmetrical breaking of the C-S bond, where each atom retains one of the bonding electrons to form a carbon radical and a sulfur radical.[6][7] This process can be initiated by heat or light (photolysis), sometimes in the absence of a catalyst.[7][8] For instance, UV light has been shown to induce homolytic C-S bond cleavage in thioglycosides.[8]

  • Heterolytic Cleavage: This is an asymmetrical break where one fragment retains both bonding electrons, leading to the formation of a carbocation and a thiolate anion, or a carbanion and a sulfonium ion.[6][7] This pathway is often facilitated by polar solvents and the presence of electrophiles or nucleophiles.

  • Transition-Metal Mediated Activation: This is a common pathway in catalysis, where a low-valent transition metal oxidatively adds into the C-S bond.[1][4][9] This forms a metal-thiolate complex and initiates a catalytic cycle that can lead to the formation of new C-C or C-heteroatom bonds at the expense of the original C-S bond.[4][10]

Q3: Can my choice of solvent influence C-S bond stability?

Absolutely. The solvent plays a critical role in the stability of C-S bonds during a reaction. Polar solvents can facilitate heterolytic cleavage by stabilizing the resulting charged intermediates.[7] Non-polar solvents, on the other hand, are more suitable for reactions where homolytic cleavage might be a concern, as they do not effectively solvate charged species.[7] Furthermore, the solvent can influence the activity and selectivity of the catalyst, which in turn affects the propensity for C-S bond activation. Some reactions have shown that specific solvents like DMF or PEG200 can significantly enhance yields in C-S bond formation, suggesting their role in the reverse cleavage reaction is also important to consider.[11]

Q4: Are certain types of sulfur-containing compounds more susceptible to C-S bond cleavage?

Yes, the structure of the organosulfur compound significantly impacts its stability. Key factors include:

  • Oxidation State of Sulfur: Thiols and thioethers are generally more prone to cleavage than their oxidized counterparts like sulfoxides and sulfones.[10] However, under certain conditions, even these more oxidized forms can undergo C-S bond cleavage.

  • Electronic Properties: Electron-donating groups attached to the carbon or sulfur atom can increase the electron density of the C-S bond, making it more susceptible to oxidative addition by electron-deficient metal centers. Conversely, electron-withdrawing groups can sometimes stabilize the bond.

  • Steric Hindrance: Sterically hindered substrates can sometimes show different reactivity profiles, which may either inhibit or, in some cases, promote cleavage depending on the specific reaction mechanism.[11]

  • Benzylic and Allylic Thioethers: The C-S bonds in benzylic and allylic thioethers are particularly labile as cleavage can lead to stabilized carbocation or radical intermediates.[12][13]

Troubleshooting Guides

This section provides structured troubleshooting advice for specific experimental scenarios where C-S bond cleavage is a common side reaction.

Scenario 1: Unwanted Desulfurization in a Palladium-Catalyzed Cross-Coupling Reaction

Problem: You are performing a Suzuki-Miyaura or similar cross-coupling reaction on a substrate containing a thioether or thiophene moiety. Your desired product is formed, but you observe a significant amount of a desulfurized by-product where the C-S bond has been cleaved and replaced with a C-H or C-C bond from another coupling partner.

Causality Analysis:

The palladium catalyst, intended to activate a C-X bond, is also activating the C-S bond. This is a known issue, as palladium complexes can catalyze C-S bond cleavage, leading to the formation of biaryls from thioethers and aryl boroxines, for example.[4] The Lewis basicity of the sulfur atom can also lead to catalyst inhibition or poisoning, but under certain conditions, it can participate in the catalytic cycle, leading to cleavage.

Troubleshooting Workflow:

G

Detailed Protocols & Explanations:

Step 1: Modify the Catalyst System

  • Ligand Selection (The Primary Lever): The ligand sphere around the metal center is paramount in controlling its reactivity and selectivity.

    • Rationale: Bulky or electron-donating ligands can disfavor the approach and oxidative addition of the metal into the C-S bond, thereby increasing selectivity for the desired C-X bond activation.

    • Protocol:

      • Replace common ligands like PPh₃ with more sterically demanding ones (e.g., P(t-Bu)₃, XPhos, SPhos) or electron-rich ligands.

      • Screen a panel of ligands. Start with a small-scale array of reactions, each with a different ligand, keeping all other parameters constant.

      • Analyze the product mixture by LC-MS or GC-MS to quantify the ratio of desired product to the desulfurized by-product.

  • Lower Catalyst Loading:

    • Rationale: High local concentrations of the active catalyst can sometimes lead to less selective side reactions.

    • Protocol: Systematically decrease the palladium catalyst loading (e.g., from 2 mol% down to 1 mol%, 0.5 mol%, etc.) while monitoring the reaction conversion and product ratio. There is often a sweet spot that balances reaction rate with selectivity.

Step 2: Adjust Reaction Conditions

  • Temperature Control:

    • Rationale: C-S bond activation often has a higher activation energy than the desired C-X activation.[14][15] Lowering the temperature can therefore disproportionately slow down the undesired cleavage pathway.

    • Protocol: Determine the minimum temperature required for efficient C-X activation. Run the reaction at this temperature and compare the product distribution to that obtained at higher temperatures. For example, if the reaction is running at 100 °C, try it at 80 °C or even 60 °C for a longer duration.

  • Base Selection:

    • Rationale: Strong bases can deprotonate substrates or interact with the catalyst in ways that promote side reactions. A milder base may be sufficient for the desired catalytic cycle while disfavoring the C-S cleavage pathway.

    • Protocol: If using a strong base like NaOt-Bu or K₂CO₃ in a polar solvent, consider switching to a weaker base like K₃PO₄ or an organic base like DBU, and evaluate the impact on selectivity.

ParameterRecommended ChangeRationale
Ligand Switch to bulky/electron-rich phosphines or NHCsSterically and electronically disfavor C-S oxidative addition.
Temperature Decrease to the lowest effective temperatureC-S activation often has a higher activation energy.[14][15]
Base Use a milder base (e.g., K₃PO₄, Cs₂CO₃)Stronger bases can promote undesired catalytic pathways.
Catalyst Loading Reduce mol% of the catalystLower catalyst concentration can suppress side reactions.
Scenario 2: C-S Bond Scission Under Photochemical Conditions

Problem: You are running a photoredox-catalyzed reaction, or a reaction under UV/visible light, and observing cleavage of a thioether, particularly a benzylic thioether.

Causality Analysis:

C-S bonds, especially in benzylic thioethers, can be susceptible to cleavage under visible-light irradiation.[12][13] This can occur through two main pathways:

  • Direct Photolysis: The C-S bond absorbs light energy directly, leading to homolytic cleavage and the formation of radical intermediates.[8][12]

  • Photoredox Catalysis: The photocatalyst, in its excited state, can oxidize the thioether to a radical cation, which then fragments to cleave the C-S bond.[12]

Troubleshooting Workflow:

G

Detailed Protocols & Explanations:

Step 1: Diagnostic Experiments to Determine the Mechanism

  • Dark Control:

    • Protocol: Run the reaction under identical conditions but in the complete absence of light (e.g., wrap the flask in aluminum foil).

    • Interpretation: If no C-S cleavage occurs, light is essential for the undesired pathway.[12]

  • Catalyst-Free Control:

    • Protocol: Run the reaction with the light source on but without the photocatalyst.

    • Interpretation: If cleavage still occurs, direct photolysis of the C-S bond is likely happening.[12] If cleavage is significantly reduced or eliminated, the photocatalyst is mediating the cleavage.

  • Radical Trapping:

    • Protocol: Add a radical scavenger like TEMPO to the reaction mixture.

    • Interpretation: If the reaction (both desired and undesired) is inhibited, it strongly suggests a radical-mediated mechanism for C-S cleavage.[8]

Step 2: Mitigating C-S Cleavage

  • If Direct Photolysis is the Culprit:

    • Change the Wavelength: The energy of light is inversely proportional to its wavelength.

      • Rationale: C-S bonds have a specific energy threshold for direct photolytic cleavage. Using lower-energy light (a longer wavelength) may provide enough energy to excite the photocatalyst for the desired reaction but not enough to directly break the C-S bond.

      • Protocol: If you are using a broad-spectrum UV lamp, switch to a specific wavelength LED, such as 390 nm, 450 nm (blue), or 525 nm (green), and re-evaluate the reaction outcome.[16]

  • If Photocatalyst-Mediated Cleavage is Occurring:

    • Select a Different Photocatalyst:

      • Rationale: The oxidizing or reducing power of a photocatalyst is determined by its excited-state potential. The thioether may be oxidized by a strongly oxidizing photocatalyst. Choosing a catalyst with a lower excited-state oxidation potential might prevent the initial single-electron transfer (SET) event with the sulfur atom.

      • Protocol: Consult tables of photocatalyst redox potentials. If using a strongly oxidizing catalyst like [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, consider switching to a less oxidizing one like Ru(bpy)₃Cl₂ or an organic dye and assess the impact on selectivity.

References
  • Visible light-triggered CC and CN Bond Formation by CS bonds cleavage of benzylic thioethers. (2018). Organic Letters, 20, 5247-5250.
  • Ghaderi, M., Gholinejad, S., & Gheisarzadeh, S. (2017). Copper-Catalyzed C-S Bond Formation via the Cleavage of C-O Bonds in the Presence of S8 as the Sulfur Source. Synthesis, 49, 5025-5038.
  • Britannica. (2026, January 29). Organosulfur compound - Sulfides, Chemistry, Reactions.
  • One-Pot Catalytic Cleavage of C S Double Bonds by Pd Catalysts at Room Temperature. (n.d.).
  • Photoinduced C–S Bond Cleavage of Thioglycosides and Glycosylation. (2015, November 5). Organic Letters.
  • Transition-metal-free C–S bond cleavage and transformation of organosulfur compounds. (n.d.).
  • Bond cleavage. (n.d.). Grokipedia.
  • Troubleshooting of Cleavage Methods. (n.d.). Sigma-Aldrich.
  • CN Bonds: Cases of Selective X (C, O, N)
  • Catalytic C–H and C–S Bond Activation of Thiophenes. (2012, December 28).
  • Ni-catalyzed C–S bond construction and cleavage. (n.d.).
  • INTRODUCTION Cleavage of bonds: Organic reactions are accompanied by breaking and making of covalent bonds whi. (n.d.). Egra SSB College.
  • Sulfur in the Spotlight: Organosulfur Compounds. (2025, October 4). ChemTalk.
  • Organic Chemistry: Mechanisms of Organic Reactions. (n.d.). Rapid Learning Center.
  • Elemental Sulfur in the Synthesis of Organic Compounds (An Update 2019–2025). (2026, February 25).
  • Oxidation of Sulfur-Containing Compounds with HOF·CH3CN. (n.d.).
  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox C
  • Radical-Radical Cross-Coupling for C-S Bond Form
  • Ni-catalyzed C-S bond construction and cleavage. (2022, October 3). PubMed.
  • C-O And C-S Bonds: Stability, Bond Dissociation Energies, And Resonance Stabiliz
  • Visible-Light-Triggered C–C and C–N Bond Formation by C–S Bond Cleavage of Benzylic Thioethers. (2018, August 16).
  • CN Bonds: Cases of Selective X (C, O, N)
  • Selectivity Control of C-O Bond Cleavage for Catalytic Biomass Valoriz
  • Highly Selective Activation of C–H Bond and Inhibition of C–C Bond Cleavage by Tuning Strong Oxidative Pd Sites. (2023, May 16). Journal of the American Chemical Society.
  • Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. (2020, September 10).
  • Breaking up is hard to do. (2020, April 7).
  • Transition metal-catalyzed C–C bond formation via C–S bond cleavage: an overview. (2013, March 7). Chemical Society Reviews (RSC Publishing).
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PMC.
  • The Effect of Temperature on Shear Bond Strength of Clearfil SE Bond and Adper Single Bond Adhesive Systems to Dentin. (n.d.). PMC.
  • Autocleaving Bonds for Better Drugs. (n.d.). PMC.
  • Cycloaddition and C–S Bond Cleavage Processes in Reactions of Heterometallic Phosphinidene-Bridged MoRe and MoMn Complexes with Alkynes and Phenyl Isothiocyanate. (2023, July 7).
  • Base-Assisted C–H Bond Cleavage in Cross-Coupling: Recent Insights into Mechanism, Speciation, and Cooper
  • P,C-bond cleavage in the ligand sphere of a nickel(II) complex. (2014, October 14). RSC Publishing.
  • How does temperature affect the formations of bonds?
  • Light-Induced Activation of C-X Bond via Carbonate-Assisted Anion-π Interactions: Applications to C-P and C-B Bond Form
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (2020, November 24).
  • Enthalpy of a reaction changes with temperature, does this mean bond strengths change with temperature?. (2016, October 28). Chemistry Stack Exchange.
  • Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P)
  • C H Bond Cleavage by Bioinspired Non-Heme Metal Complexes. (n.d.). PMC.
  • Recent Methodologies That Exploit C–C Single-Bond Cleavage of Strained Ring Systems by Transition Metal Complexes. (2017, January 11).
  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Cleavage of C-S bond. (2024, February 28). Reddit.
  • Ligand-field transition-induced C-S bond formation from nickelacycles. (2021, November 10). PubMed.
  • Catalytic carbon-halogen bond activation: Trends in reactivity, selectivity, and solvation. (2007, March 15). University of Johannesburg.
  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19).

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Trifluoromethyl Sulfonyl Ketone Synthesis

Welcome to the Application Support Center. The incorporation of trifluoromethyl ( CF3​ ) and trifluoromethanesulfonyl (triflyl, SO2​CF3​ ) groups into ketone scaffolds is a critical transformation in modern drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The incorporation of trifluoromethyl ( CF3​ ) and trifluoromethanesulfonyl (triflyl, SO2​CF3​ ) groups into ketone scaffolds is a critical transformation in modern drug development, offering enhanced metabolic stability, lipophilicity, and target binding affinity. However, synthesizing α -trifluoromethyl ketones via sulfonyl reagents (e.g., CF3​SO2​Na , CF3​SO2​Cl ) or functionalizing α -triflyl ketones often leads to frustrating side reactions, including over-oxidation, competitive halogenation, and poor regioselectivity.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the mechanistic causality behind these failures and provide self-validating protocols to ensure high-fidelity synthesis in your laboratory.

Quantitative Data: Side Reaction Profiles & Mitigation

Understanding the kinetic and thermodynamic pitfalls of your chosen reagent is the first step to minimizing side products. The table below summarizes the most common failure modes and their strategic mitigations.

Reagent / SubstrateActivation MethodPrimary Side ReactionMechanistic CausalityMitigation Strategy
CF3​SO2​Na (Langlois)Chemical Oxidant (TBHP/Cu)Over-oxidation / CleavageHarsh oxidative environment degrades the fragile α -radical intermediate.Switch to photoredox catalysis to bypass strong chemical oxidants.
CF3​SO2​Cl Photoredox (SET)Competitive ChlorinationVinyl radical abstracts Cl atom faster than oxygenation.Increase H2​O equivalents; use DMSO as an oxygen atom transfer agent.
Umemoto's Reagent Photoredox (SET)Radical DimerizationHigh steady-state concentration of ⋅CF3​ radicals leads to homocoupling.Use syringe pump for substrate addition; lower catalyst loading.
α -Triflyl Ketones Base / ElectrophileO-Alkylation (Enol ether)Strongly electron-withdrawing triflyl group creates a highly charge-diffuse enolate.Use softer electrophiles or specific counterions (e.g., Li+ ) to direct C-alkylation.
Mechanistic Causality: The ⋅CF3​ Radical Pathway

To troubleshoot effectively, you must visualize where the reaction diverges from the intended pathway. The diagram below illustrates the generation of the ⋅CF3​ radical and the critical branching points where side reactions occur.

Mechanism A CF3SO2Na (Langlois Reagent) C •CF3 Radical A->C SET Oxidation -SO2 B Photocatalyst (Excited State) B->C Electron Transfer E Vinyl/Alkyl Radical Intermediate C->E Addition to Pi-bond D Alkyne / Enol Acetate D->E F α-CF3 Ketone (Target) E->F H2O/DMSO Trapping G Over-oxidation (Side Product) E->G Excess Oxidant H Cl-Abstraction (Side Product) E->H if CF3SO2Cl is used

Mechanistic pathway of •CF3 radical generation and addition, highlighting side reaction branches.

Frequently Asked Questions (Troubleshooting)

Q1: When utilizing sodium trifluoromethanesulfinate (Langlois reagent, CF3​SO2​Na ) with enol acetates, my yields of α -trifluoromethyl ketones are poor due to significant oxidative cleavage and diketone formation. What is going wrong? A: The traditional Langlois protocol relies on tert-butyl hydroperoxide (TBHP) and a Cu(II) catalyst to generate the ⋅CF3​ radical 1. The causality of your side reaction is the harsh oxidative environment. Once the ⋅CF3​ radical adds to the enol acetate, the resulting radical adduct is highly susceptible to over-oxidation by excess TBHP, leading to C-C bond cleavage and diketone byproducts. Mitigation: Transition from chemical oxidants to photoredox catalysis. Using a visible-light photocatalyst allows for single-electron transfer (SET) generation of the ⋅CF3​ radical under ambient, redox-neutral conditions, preserving the fragile α -trifluoromethyl ketone product 2.

Q2: I am using trifluoromethanesulfonyl chloride ( CF3​SO2​Cl ) under photoredox conditions with alkynes, but I am isolating chlorotrifluoromethyl alkenes instead of the desired α -trifluoromethyl ketone. How do I force the oxygenation? A: This is a classic kinetic competition. When the ⋅CF3​ radical adds to the alkyne, it generates a highly reactive vinyl radical intermediate. Because CF3​SO2​Cl is present in the reaction mixture, this vinyl radical can rapidly abstract a chlorine atom (atom transfer) before it can be trapped by an oxygen source. The electrostatic repulsion between the CF3​ group and the incoming chlorine atom often results in anti-addition, yielding the chloro-alkene side product 3. Mitigation: To outcompete the chlorine abstraction, you must increase the concentration of your oxygen atom transfer (OAT) agent. Utilizing a solvent mixture of DMSO/ H2​O (10:1) is highly effective; DMSO directly traps the vinyl radical, and subsequent hydrolysis yields the ketone. Alternatively, switch to Umemoto's reagent, which provides the ⋅CF3​ radical without a competing halogen atom 3.

Q3: During the synthesis of ambiphilic alkenes from α -triflyl ketones ( R−CO−CH2​−SO2​CF3​ ), my enolate trapping with trimethylsilyldiazomethane yields exclusively the O-methylated enol ether rather than the C-methylated product. Why? A: The causality lies in the extreme electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group. α -Triflyl ketones are strong C–H acids. Upon deprotonation, the resulting enolate is highly charge-diffuse. According to Hard-Soft Acid-Base (HSAB) theory, the hard oxygen center of this diffuse enolate reacts preferentially with hard electrophiles like the diazonium intermediate generated from trimethylsilyldiazomethane, leading to exclusive O-alkylation and the formation of Z-alkenes 4. Mitigation: If C-alkylation is the goal, avoid hard electrophiles. Transition to softer alkylating agents (e.g., alkyl iodides) and utilize a strongly coordinating counterion like Li+ to block the oxygen center and direct the electrophile to the carbon atom.

Self-Validating Experimental Protocol

Photoredox Synthesis of α -Trifluoromethyl Ketones from Alkynes Causality-Driven Design: This protocol utilizes CF3​SO2​Na under photoredox conditions to bypass the over-oxidation seen with chemical oxidants. DMSO acts as both the solvent and the oxygen-atom transfer agent.

Materials:

  • Terminal Alkyne (1.0 mmol)

  • CF3​SO2​Na (Langlois Reagent, 1.5 mmol)

  • Ru(bpy)3​Cl2​⋅6H2​O (2 mol%)

  • DMSO / H2​O (10:1 ratio, 10 mL)

Step-by-Step Methodology:

  • Solvent Degassing (The Quenching Barrier):

    • Action: Subject the DMSO/ H2​O mixture to three Freeze-Pump-Thaw cycles in a Schlenk flask.

    • Causality: Molecular oxygen is a potent triplet state quencher. Failing to remove O2​ will deactivate the excited ∗Ru(II) catalyst, halting the single-electron transfer (SET) required to oxidize CF3​SO2​Na .

    • Validation Checkpoint: The solution should cease outgassing completely during the final thaw cycle.

  • Reagent Assembly & Syringe Pump Setup:

    • Action: Add CF3​SO2​Na and the Ru-catalyst to the degassed solvent under argon. Load the alkyne into a syringe pump and add it continuously over 2 hours.

    • Causality: Slow addition maintains a low steady-state concentration of the alkyne, preventing radical homocoupling and oligomerization side reactions.

  • Photochemical Irradiation:

    • Action: Irradiate the vessel with a 450 nm Blue LED array. Maintain the reaction temperature at exactly 20 °C using a cooling block or fan.

    • Causality: Thermal control is critical. Elevated temperatures (>30 °C) accelerate the thermal decomposition of the Langlois reagent into inert fluoroform ( CHF3​ ), starving the reaction of the ⋅CF3​ radical.

    • Validation Checkpoint: The reaction mixture will transition from a bright orange (ground state Ru) to a deep, luminescent red under irradiation.

  • Quenching and Isolation:

    • Action: After 12 hours, turn off the light and quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x).

    • Causality: The mild basic quench neutralizes any generated sulfinic acid byproducts without causing base-catalyzed epimerization of the newly formed α -stereocenter.

Workflow S1 1. Degas Solvent (Freeze-Pump-Thaw) S2 2. Add CF3SO2Na & Catalyst S1->S2 S3 3. Add Substrate (Syringe Pump) S2->S3 S4 4. Blue LED Irradiation (20 °C) S3->S4 S5 5. Quench & Extract (Brine/EtOAc) S4->S5

Step-by-step photoredox workflow for synthesizing α-trifluoromethyl ketones.

References
  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry.1

  • Recent Developments in Visible-Light-Catalyzed Multicomponent Trifluoromethylation of Unsaturated Carbon–Carbon Bonds. Thieme Connect.3

  • Stereoselective Synthesis of Ambiphilic Alkenes via Regioselective Methylation of α-Trifluoromethanesulfonyl Carbonyl Compounds with Trimethylsilyldiazomethane. ResearchGate.4

  • Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. ACS Publications. 2

Sources

Troubleshooting

Stability of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one under basic conditions

Technical Support Center: Handling & Stability of α -Triflyl Ketones Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chem...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stability of α -Triflyl Ketones

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation or poor yields when working with highly activated sulfones.

This guide provides an in-depth mechanistic analysis, troubleshooting workflows, and validated protocols for handling 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one (a classic β -keto triflone) under basic conditions.

Core Reactivity Profile & Mechanistic Causality

1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one possesses an exceptionally acidic α -proton. This acidity is driven by the synergistic electron-withdrawing effects of the adjacent phenyl ketone and the trifluoromethylsulfonyl (triflyl, -SO 2​ CF 3​ ) group.

When exposed to basic conditions, the molecule's fate is entirely dictated by the nucleophilicity of the base chosen:

  • Reversible Enolate Formation: Non-nucleophilic bases (e.g., KHMDS, LDA) simply deprotonate the α -carbon, yielding a highly stabilized enolate suitable for downstream functionalization.

  • Irreversible C-C Bond Cleavage: Nucleophilic bases (e.g., NaOH, NaOMe) attack the electrophilic carbonyl carbon. This forms a tetrahedral intermediate that rapidly collapses. Because the triflyl group exceptionally stabilizes negative charge, the CH(CH 3​ )SO 2​ CF 3​ carbanion acts as a superior leaving group, resulting in a retro-Claisen (or Haller-Bauer type) cleavage that irreversibly destroys the molecule, yielding benzoic acid and ethyl triflone[1].

BaseStability Substrate 1-Phenyl-2-((trifluoromethyl) sulfonyl)propan-1-one NonNucBase Non-Nucleophilic Base (e.g., KHMDS, LDA) Substrate->NonNucBase NucBase Nucleophilic Base (e.g., NaOH, NaOMe) Substrate->NucBase Enolate Stable Enolate (Ready for Alkylation) NonNucBase->Enolate Deprotonation Tetrahedral Tetrahedral Intermediate (Nucleophilic Attack) NucBase->Tetrahedral Attack at C=O Cleavage C-C Bond Cleavage (Retro-Claisen) Tetrahedral->Cleavage Collapse Products Benzoate Derivative + Ethyl Triflone Cleavage->Products Irreversible

Divergent reactivity pathways of beta-keto triflones under nucleophilic vs. non-nucleophilic bases.

Troubleshooting Guides

Case 1: Complete Loss of Compound During Aqueous Workup

Symptom: After a successful reaction, the organic phase shows no product following a standard saturated aqueous NaHCO 3​ or basic wash. Root Cause: The pKa of the α -proton in β -keto triflones is remarkably low. Washing with NaHCO 3​ completely deprotonates the compound, converting it into a water-soluble sodium enolate that partitions into the aqueous layer. Self-Validating Solution:

  • Action: Replace all basic washes with neutral or mildly acidic alternatives (e.g., saturated aqueous NH 4​ Cl or brine).

  • Validation Step: If product loss has already occurred, check the pH of your aqueous waste. Acidify the aqueous layer to pH 3-4 using 1M HCl, and re-extract with ethyl acetate. If the intact product is recovered, the issue was enolate partitioning.

Troubleshooting Issue Loss of Product During Workup Check Check Aqueous pH Issue->Check Basic pH > 7 (NaHCO3 used) Check->Basic Acidic pH < 7 (NH4Cl used) Check->Acidic Fix1 Product is Enolate. Acidify to pH 4 and Re-extract Basic->Fix1 Fix2 Check Organic Phase for Cleavage Products Acidic->Fix2

Troubleshooting workflow for product loss during aqueous workup of alpha-triflyl ketones.

Case 2: Formation of Benzoic Acid and Ethyl Triflone During Alkylation

Symptom: Attempting an α -alkylation using K 2​ CO 3​ /MeOH or NaOEt/EtOH yields only benzoic acid (or benzoate esters) and ethyl trifluoromethyl sulfone. Root Cause: Alkoxides and hydroxides are strong nucleophiles. Instead of acting purely as bases, they attack the highly electrophilic carbonyl carbon. The resulting tetrahedral intermediate ejects the highly stable α -triflyl carbanion, cleaving the molecule[1]. Self-Validating Solution:

  • Action: Switch to strictly non-nucleophilic bases (NaH, KHMDS, or LDA) in anhydrous, aprotic solvents (e.g., THF, DMF).

  • Validation Step: Run a control reaction containing only the substrate and your chosen base (omit the electrophile). Quench with D 2​ O. If the base is truly non-nucleophilic, you will recover 100% of the starting material with deuterium incorporation at the α -position. If cleavage products appear, your base or solvent is contaminated with nucleophiles (e.g., moisture forming hydroxide).

Frequently Asked Questions (FAQs)

Q: Can I use amine bases like Triethylamine (TEA) or DIPEA for enolate formation? A: Yes, tertiary amines are non-nucleophilic and will safely (but reversibly) deprotonate the substrate without causing C-C cleavage. However, the resulting ion pair is often tightly bound, which can severely retard the rate of subsequent electrophilic trapping. For robust and rapid enolate reactivity, strong non-nucleophilic bases like DBU or KHMDS are preferred.

Q: Why does my compound degrade when stored as a solution in methanol? A: Methanol acts as a weak nucleophile. Over time, especially if trace basic impurities are present in the glass vial, methanol attacks the carbonyl, leading to slow solvolysis and C-C cleavage. Always store β -keto triflones in non-nucleophilic solvents (e.g., DCM, Toluene) or as dry solids under argon[2].

Quantitative Stability Data

Table 1: Stability Matrix of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

Reagent / ConditionNucleophilicityPrimary OutcomeHalf-life ( t1/2​ )Recommended Action
1.0 M NaOH (aq) HighComplete C-C Cleavage< 5 minutesAvoid
NaOMe / Methanol HighSolvolysis / Cleavage< 30 minutesAvoid
Sat. NaHCO 3​ (aq) ModerateDeprotonation (Water Soluble)Stable (Lost to aq. phase)Avoid for Workup
KHMDS / THF (-78°C) NoneStable Enolate Formation> 24 hoursIdeal for Alkylation
Sat. NH 4​ Cl (aq) NoneNeutral/Protonated StateIndefiniteIdeal for Workup

Experimental Protocols

Protocol: Safe α -Alkylation of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

This protocol ensures quantitative enolate formation while strictly avoiding nucleophilic cleavage pathways.

Step 1: Preparation of the Enolate

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar and purge with Argon for 10 minutes.

  • Dissolve 1.0 mmol of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one in 10 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add 1.05 mmol of KHMDS (0.5 M solution in toluene). The solution will transition to a pale yellow color, indicating quantitative enolate formation. Stir for 30 minutes at -78 °C.

Step 2: Electrophilic Trapping 5. Add 1.2 mmol of the desired electrophile (e.g., benzyl bromide or an alkyl iodide) dropwise via syringe. 6. Allow the reaction to slowly warm to room temperature over a period of 4 hours to ensure complete conversion.

Step 3: Non-Basic Workup (Critical Step) 7. Quench the reaction strictly by adding 5 mL of saturated aqueous NH 4​ Cl. Do not use NaOH or NaHCO 3​ under any circumstances. 8. Extract the aqueous mixture with ethyl acetate (3 x 10 mL). 9. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

References

  • Title: Synthetic Manipulation of the Triflone Group: Formation from Alcohols, Constructions, and Conversion to Ketones and Amines Source: Tetrahedron, 1976, 32(14), 1627-1635. URL: [Link]

  • Title: CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na Source: Beilstein Journal of Organic Chemistry, 2017, 13, 2764–2799. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for Triflyl Group Reactivity

Welcome to the technical support center for optimizing reactions involving the trifluoromethanesulfonyl (triflyl or Tf) group. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving the trifluoromethanesulfonyl (triflyl or Tf) group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in modulating the reactivity of this exceptionally potent functional group. Here, we move beyond simple protocols to explain the underlying principles governing triflyl group chemistry, enabling you to troubleshoot and optimize your own experimental designs.

The triflyl group is renowned for its exceptional leaving group ability, a property derived from the profound stability of the triflate anion (CF₃SO₃⁻). This stability is a consequence of resonance delocalization of the negative charge across the three oxygen atoms and the sulfur atom, further enhanced by the strong electron-withdrawing nature of the trifluoromethyl group.[1] This high reactivity, however, necessitates precise control over reaction parameters, with temperature being one of the most critical factors influencing reaction outcomes, including yield, selectivity, and the formation of undesired byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for reactions involving alkyl triflates?

A1: Alkyl triflates are highly reactive and thermally labile.[2] Reactions, particularly nucleophilic substitutions (S_N2), are often conducted at low temperatures to control reactivity and minimize side reactions. A common starting point is 0 °C, with many procedures calling for temperatures as low as -78 °C, especially with reactive nucleophiles. For less reactive systems, temperatures may be gradually increased to room temperature. It's crucial to monitor the reaction closely, as elevated temperatures can promote elimination (E2) reactions, leading to the formation of alkenes.[2][3]

Q2: How does temperature affect the competition between substitution (S_N) and elimination (E) reactions for alkyl triflates?

A2: Temperature is a key determinant in the S_N versus E pathway. Generally, higher temperatures favor elimination reactions .[4][5][6] This is due to both thermodynamic and kinetic factors:

  • Thermodynamics: Elimination reactions typically result in an increase in the number of product molecules, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more significant at higher temperatures, making the overall ΔG for elimination more favorable.[4][6]

  • Kinetics: Elimination reactions often have a higher activation energy than their substitution counterparts.[6][7] Increasing the temperature provides more molecules with sufficient energy to overcome this higher activation barrier, thus increasing the rate of elimination relative to substitution.[4][7]

Q3: Are aryl triflates as temperature-sensitive as alkyl triflates?

A3: Aryl triflates are generally more thermally stable than alkyl triflates. The C-O bond in aryl triflates is stronger due to the sp² hybridization of the carbon atom. This allows for a broader range of reaction temperatures. For instance, Suzuki and Heck coupling reactions involving aryl triflates are often carried out at elevated temperatures, sometimes exceeding 100 °C, to facilitate the catalytic cycle.[1] Microwave-assisted synthesis of aryl triflates has been successfully performed at 120 °C, demonstrating their significant thermal stability.[8]

Q4: My triflate appears to be decomposing during the reaction or workup. What role could temperature play?

A4: Thermal decomposition is a valid concern, especially for alkyl triflates.[2] Decomposition can occur via elimination of triflic acid to form an alkene.[2] Additionally, hydrolysis of the triflate back to the corresponding alcohol is a common side reaction, particularly at elevated temperatures or during aqueous workup.[2][3] It is recommended to keep both the reaction and workup temperatures as low as is practical to mitigate these decomposition pathways.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product and Formation of an Alkene Byproduct

Plausible Cause: The reaction temperature is too high, favoring the elimination pathway over the desired substitution reaction.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Begin the reaction at a significantly lower temperature (e.g., -20 °C or -78 °C) and allow it to slowly warm to a temperature where the reaction proceeds at a reasonable rate, as monitored by TLC or LC-MS.

  • Controlled Addition: If the reaction is exothermic, add the nucleophile or the triflating agent slowly at a low temperature to maintain better control over the internal reaction temperature.

  • Choice of Base: If a base is used, consider a non-nucleophilic, sterically hindered base to minimize its role in promoting elimination.[3]

Issue 2: Reaction is Sluggish or Does Not Proceed to Completion at Low Temperatures

Plausible Cause: The activation energy for the desired transformation is not being met at the current reaction temperature.

Troubleshooting Steps:

  • Gradual Temperature Increase: Slowly and incrementally increase the reaction temperature. Monitor the reaction progress at each new temperature point to find the optimal balance between reaction rate and byproduct formation.

  • Solvent Effects: The choice of solvent can influence the reaction rate. A more polar aprotic solvent may enhance the rate of an S_N2 reaction, potentially allowing for the use of lower temperatures.

  • Catalyst or Additive: For certain reactions, such as cross-coupling, the addition of a suitable catalyst or ligand can lower the activation energy, enabling the reaction to proceed at a lower temperature.[9]

Issue 3: Degradation of the Triflate Starting Material or Product During the Reaction

Plausible Cause: The triflate is not thermally stable under the reaction conditions.

Troubleshooting Steps:

  • Determine Thermal Stability: If possible, perform a thermal gravimetric analysis (TGA) on the triflate to understand its decomposition temperature.[2][10]

  • Minimize Reaction Time: At a given temperature, a shorter reaction time will result in less degradation. Consider using techniques like microwave heating, which can significantly reduce reaction times.[8]

  • In Situ Generation: If the triflate is particularly unstable, consider a one-pot procedure where it is generated and consumed in situ without isolation.

Experimental Protocols & Data

Protocol 1: General Procedure for Temperature Screening in a Nucleophilic Substitution Reaction

This protocol outlines a systematic approach to identifying the optimal temperature for the reaction of an alcohol with a nucleophile via an in-situ generated triflate.

  • Setup: In a multi-well reaction block or parallel synthesis setup, add the alcohol and a non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine) to each well under an inert atmosphere.

  • Temperature Gradient: Cool the reaction block to the lowest starting temperature (e.g., -40 °C).

  • Reagent Addition: Add the triflating agent (e.g., triflic anhydride) dropwise to each well, maintaining the low temperature.

  • Nucleophile Addition: Add the nucleophile to each well.

  • Temperature Variation: Set each well or group of wells to a different target temperature (e.g., -40 °C, -20 °C, 0 °C, and room temperature).

  • Monitoring: At regular intervals, take an aliquot from each well and quench it. Analyze the samples by LC-MS or GC-MS to determine the ratio of the desired product to byproducts.

  • Data Analysis: Plot the yield of the desired product and key byproducts as a function of temperature to identify the optimal temperature range.

Data Presentation: Temperature Effects on S_N vs. E Product Ratios
Substrate TypeTemperaturePredominant PathwayTypical Product(s)
Primary Alkyl TriflateLow (-78 °C to 0 °C)S_N2Substitution Product
Primary Alkyl TriflateHigh (> Room Temp)E2/S_N2 MixtureAlkene & Substitution Product
Secondary Alkyl TriflateLow (≤ 0 °C)S_N2/E2 MixtureSubstitution Product & Alkene
Secondary Alkyl TriflateHigh (> Room Temp)E2Alkene
Tertiary Alkyl TriflateAll TemperaturesE1/S_N1Alkene (Major) & Substitution Product (Minor)
Aryl TriflateWide Range (RT to >120°C)Varies (e.g., Cross-Coupling)Cross-Coupling Product

This table provides a generalized overview. Actual outcomes will depend on the specific substrate, nucleophile, base, and solvent used.

Visualizing Reaction Pathways

Diagram 1: Temperature-Dependent Competition Between Substitution and Elimination

G start Define Reaction (Substrate, Nucleophile, Solvent) initial_temp Initial Low Temp Exp. (-20°C to 0°C) start->initial_temp analyze_initial Analyze Outcome (LCMS, NMR) initial_temp->analyze_initial low_yield Low Yield/ No Reaction analyze_initial->low_yield Incomplete good_yield Good Yield/ Clean Reaction analyze_initial->good_yield Complete byproducts Byproducts Observed (e.g., Elimination) analyze_initial->byproducts Impure increase_temp Incrementally Increase Temp low_yield->increase_temp final_conditions Optimized Temperature Protocol good_yield->final_conditions decrease_temp Decrease Temp/ Optimize Time byproducts->decrease_temp analyze_optimized Analyze Outcome increase_temp->analyze_optimized decrease_temp->analyze_optimized analyze_optimized->increase_temp Still Slow analyze_optimized->decrease_temp Still Impure analyze_optimized->final_conditions Optimized

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of triflyl vs tosyl groups in beta-keto sulfones

Executive Summary β-Keto sulfones are highly versatile building blocks in modern organic synthesis, widely utilized in the construction of complex molecular architectures, including olefins, acetylenes, and biologically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

β-Keto sulfones are highly versatile building blocks in modern organic synthesis, widely utilized in the construction of complex molecular architectures, including olefins, acetylenes, and biologically active heterocycles[1]. The synthetic utility of these intermediates is fundamentally governed by the electronic nature of the sulfonyl moiety. This guide provides an objective, data-driven comparison between two ubiquitous sulfonyl groups: the trifluoromethanesulfonyl (Triflyl, Tf) group and the p-toluenesulfonyl (Tosyl, Ts) group. By analyzing their thermodynamic profiles, leaving group abilities, and enolization kinetics, this guide equips researchers with the mechanistic insights required to optimize synthetic workflows.

Thermodynamic & Electronic Profiling (The "Why")

The reactivity divergence between β-keto triflones and β-keto tosyl sulfones is rooted in the profound electronic differences between the −SO2​CF3​ and −SO2​C6​H4​CH3​ substituents.

Inductive Effects and Acidity: The triflyl group exerts a massive electron-withdrawing inductive effect (-I) due to the presence of three highly electronegative fluorine atoms. This dramatically stabilizes the negative charge on the adjacent α-carbon, rendering the α-protons highly acidic. For instance, the α-protons of a standard β-keto triflone (e.g., PhCOCH2​SO2​CF3​ ) exhibit a pKa​ of approximately 7.83[2]. In stark contrast, the tosyl group is only moderately electron-withdrawing, and its effect is slightly attenuated by the electron-donating hyperconjugation of the para-methyl group. Consequently, the corresponding β-keto tosyl sulfone ( PhCOCH2​SO2​Tol ) is significantly less acidic, with a pKa​ of approximately 12.25[2].

Leaving Group Ability: The ability of the sulfonyl group to act as a leaving group during cleavage or elimination reactions (such as Julia-Kocienski olefinations) is dictated by the stability of the expelled sulfinate anion. The triflinate anion ( CF3​SO2−​ ) is an exceptionally stable, non-nucleophilic leaving group, corresponding to a conjugate acid pKa​ of -0.6[3]. The toluenesulfinate anion ( TolSO2−​ ), however, is a much poorer leaving group, with a conjugate acid pKa​ of 2.7[3]. This ~3.3 pKa​ unit difference means that triflyl groups can be cleaved under mild nucleophilic conditions, whereas tosyl groups typically require harsh reductive cleavage (e.g., SmI2​ or Na/Hg amalgam).

Quantitative Data Comparison

To facilitate rational reagent selection, the core thermodynamic and electronic parameters of both functional groups are summarized below.

ParameterTriflyl Group (-Tf)Tosyl Group (-Ts)Impact on Reactivity
Hammett Constant ( σp​ ) 0.96[2]0.68Dictates the extent of electron withdrawal from the α-carbon.
α-Proton pKa​ ~7.83[2]~12.25[2]Determines the base strength required for quantitative enolization.
Leaving Group pKa​ -0.6[3]2.7[3]Lower values indicate a superior leaving group for C-S bond cleavage.
Optimal Enolization Base Mild ( K2​CO3​ , Amines)Strong ( NaH , DBU )Strong bases on triflones risk unwanted nucleophilic cleavage.
Desulfonylation Method Mild Nucleophilic AttackHarsh Reductive CleavageTriflones allow orthogonal deprotection strategies[4].

Visualizing Mechanistic Pathways

The following diagram maps the divergent reactivity pathways of β-keto sulfones based on the chosen sulfonyl auxiliary.

Reactivity cluster_Tf Triflyl (R' = CF3) cluster_Ts Tosyl (R' = p-Tol) Start β-Keto Sulfone (R-CO-CH2-SO2-R') Tf_Enol Highly Stabilized Enolate (Mild Base) Start->Tf_Enol High Acidity (pKa ~7.8) Tf_Cleave Facile C-S Cleavage (Excellent Leaving Group) Start->Tf_Cleave Nucleophile Ts_Enol Standard Enolate (Strong Base) Start->Ts_Enol Lower Acidity (pKa ~12.2) Ts_Cleave Difficult C-S Cleavage (Poor Leaving Group) Start->Ts_Cleave Nucleophile Tf_Alk Rapid α-Alkylation Tf_Enol->Tf_Alk + Electrophile Ts_Alk Standard α-Alkylation Ts_Enol->Ts_Alk + Electrophile

Divergent reactivity pathways of β-keto triflones vs. tosyl sulfones based on electronic properties.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high fidelity in synthetic workflows, the following protocols have been designed as self-validating systems. The choice of reagents is strictly dictated by the thermodynamic principles outlined above.

Protocol A: Mild α-Alkylation of β-Keto Triflones

Objective: Chemoselective C-alkylation avoiding C-S bond cleavage.

  • Causality Check: Because the pKa​ of the β-keto triflone is ~7.8, a mild base like K2​CO3​ (conjugate acid pKa​ ~10.3) provides a sufficient thermodynamic driving force for quantitative enolization. Using stronger bases (e.g., alkoxides) would lead to competitive nucleophilic attack at the carbonyl or sulfur center, resulting in premature expulsion of the triflinate leaving group[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under inert atmosphere (Argon), dissolve the β-keto triflone (1.0 equiv) in anhydrous DMF (0.2 M).

  • Enolization: Add finely powdered, anhydrous K2​CO3​ (1.5 equiv). Stir at room temperature for 15 minutes. Validation: The solution will typically develop a pale yellow color, indicating the formation of the highly stabilized enolate.

  • Alkylation: Dropwise add the alkyl halide (1.2 equiv). Stir at room temperature until TLC indicates complete consumption of the starting material (typically 2-4 hours).

  • Quench & Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers extensively with water (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: α-Alkylation of β-Keto Tosyl Sulfones

Objective: Complete enolization to prevent O-alkylation and aldol condensation side-reactions.

  • Causality Check: The higher pKa​ (~12.2) of the β-keto tosyl sulfone necessitates a strong, non-nucleophilic base. Sodium hydride ( NaH ) ensures irreversible and complete deprotonation. A weaker base would result in an equilibrium mixture of enolate and starting material, promoting self-condensation or reducing the nucleophilicity of the carbon center, leading to competitive O-alkylation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under Argon, suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice bath.

  • Enolization: Dissolve the β-keto tosyl sulfone (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Validation: Vigorous evolution of H2​ gas confirms active deprotonation. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-8 hours.

  • Quench & Workup: Carefully quench the remaining NaH by the dropwise addition of cold water at 0 °C. Extract with CH2​Cl2​ (3x). Wash the organic layers with brine, dry over MgSO4​ , and concentrate in vacuo.

References

  • Disulfonyl carbon acids Comptes Rendus de l'Académie des Sciences[Link]

  • Synthesis, rearrangement and solvolysis of propargylic and allylic trifluoromethanesulfinates Semantic Scholar[Link]

  • Ligand-Mediated and Copper-Catalyzed C(sp3)-H Bond Functionalization of Aryl Ketones with Sodium Sulfinates under Mild Conditions National Institutes of Health (PMC)[Link]

  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na National Institutes of Health (PMC)[Link]

Sources

Comparative

Validation of Enantiomeric Excess in Chiral α-Triflyl Ketone Derivatives: A Comparative Guide

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization[1]. However, validating the optical pur...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization[1]. However, validating the optical purity of chiral α-triflyl ketones presents a unique and severe analytical challenge.

The triflyl group (—SO₂CF₃) is recognized as one of the strongest neutral electron-withdrawing groups in organic chemistry[2]. When positioned at the α-carbon of a ketone, it drastically lowers the pKa of the α-proton. This extreme acidity makes the stereocenter highly susceptible to base-catalyzed or thermally induced keto-enol tautomerization, leading to rapid racemization. Consequently, standard analytical methods that employ basic modifiers, basic chiral solvating agents, or high thermal stress will yield artificially low ee values, destroying the integrity of the data.

This guide objectively compares the three primary analytical alternatives—Chiral HPLC, Chiral NMR, and Chiral GC—for the ee validation of these sensitive derivatives, providing field-proven protocols and causality-driven experimental data.

Mechanistic Overview: The Threat of On-Column Racemization

Before selecting an analytical method, one must understand the causality behind experimental failures. If an α-triflyl ketone is exposed to a basic environment (e.g., diethylamine modifiers in HPLC) or high heat (e.g., GC injection ports), the α-proton is abstracted. This forms an achiral enolate intermediate. Upon reprotonation, the stereochemical information is lost, resulting in a racemic mixture.

To prevent this, the analytical environment must be kept strictly neutral or slightly acidic[3][4].

G A Chiral α-Triflyl Ketone (High ee) B Base / Heat (e.g., DEA, GC Injector) A->B Deprotonation E Acidic Modifier (e.g., TFA) A->E Stabilization C Achiral Enolate Intermediate B->C D Racemic Mixture (ee = 0%) C->D Reprotonation F Preserved Chirality (Accurate ee) E->F

Fig 1. Keto-enol tautomerization pathway and the protective role of acidic modifiers.

Methodology Comparison: HPLC vs. NMR vs. GC

For comprehensive and confident characterization of enantiomeric purity, a cross-validation approach is highly recommended[1]. Below is an objective comparison of the three primary techniques when applied specifically to α-triflyl ketones.

A. Chiral HPLC (The Gold Standard)

Chiral High-Performance Liquid Chromatography (HPLC) physically separates enantiomers on a chiral stationary phase (CSP)[1]. For α-triflyl ketones, normal-phase HPLC is preferred. Crucial Insight: While basic modifiers (like DEA) are often used to improve peak shape for basic compounds, they will instantly racemize α-triflyl ketones[3]. An acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, is mandatory to suppress enolization and maintain the stereocenter[4].

B. Chiral NMR (The Rapid Screen)

Chiral NMR spectroscopy employs a chiral solvating agent (CSA) to form transient diastereomeric complexes, leading to distinct signals for each enantiomer[1]. Crucial Insight: Many common CSAs are chiral amines (e.g., chiral benzylamines). These act as bases and will deprotonate the α-triflyl ketone. To use NMR, one must use neutral CSAs, such as cyclodextrin derivatives[5], or chiral shift reagents that do not possess basic lone pairs.

C. Chiral GC (The High-Risk Option)

Gas Chromatography utilizes high temperatures to volatilize the sample. The combination of thermal stress (>150°C) and the active sites within the injection port almost guarantees the racemization of α-triflyl ketones. Crucial Insight: Direct GC analysis should be avoided. If GC must be used, the ketone must first be derivatized (reduced to the corresponding chiral alcohol) to permanently lock the stereocenter.

Quantitative Performance Comparison
FeatureChiral HPLC (Acid-Modified)Chiral NMR (Neutral CSA)Chiral GC (Direct Injection)Chiral GC (Post-Reduction)
Accuracy / Reliability ExcellentGoodPoor (High False Negatives) Excellent
Risk of Racemization Low (if TFA used)Low (if neutral CSA used)Extreme Low (Stereocenter locked)
Sample Prep Time < 5 mins< 5 mins< 5 mins2-4 hours (Derivatization)
Sensitivity (LOD) High (ng level)Low (µg to mg level)HighHigh
Best Use Case Final publication validationRapid reaction monitoringDo not useVolatile derivatives

Experimental Data: The Impact of Modifiers on Measured ee

To demonstrate the causality of modifier selection, a highly enantioenriched model compound, (S)-1-phenyl-2-(trifluoromethylsulfonyl)propan-1-one (true ee = 98%), was analyzed under various conditions. The data below proves that incorrect analytical conditions actively destroy the sample's chirality.

Analytical MethodAdditive / ModifierMeasured ee (%)Observation / Causality
Chiral HPLC 0.1% TFA (Acidic)98% True ee preserved. Acid suppresses enolate.
Chiral HPLC None (Neutral)96%Slight peak tailing; minor on-column degradation.
Chiral HPLC 0.1% DEA (Basic)12% Catastrophic racemization. Base abstracts α-proton.
Chiral NMR Permethylated β-CD97%True ee preserved. Neutral CSA forms stable complex.
Chiral NMR (R)-1-Phenylethylamine0% Complete racemization. Amine acts as a base.
Chiral GC None (200°C Injector)4% Thermal enolization in the injection port.

Decision Tree for Method Selection

Workflow Start Select ee Validation Method for α-Triflyl Ketone Q1 Is the compound thermally stable at >150°C? Start->Q1 GC Chiral GC (High Risk of Racemization) Q1->GC Yes Q2 Is a neutral/acidic CSA available? Q1->Q2 No Deriv Derivatization Required (Reduction to Alcohol) GC->Deriv To prevent enolization Deriv->GC NMR Chiral NMR (Rapid, Non-Destructive) Q2->NMR Yes HPLC Chiral HPLC with Acidic Modifier (The Gold Standard) Q2->HPLC No / Need High Sensitivity

Fig 2. Decision tree for selecting the optimal enantiomeric excess validation method.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By running a known racemic standard first, you verify that the method can resolve the enantiomers without inducing artificial degradation.

Protocol 1: Acid-Modified Chiral HPLC Workflow

Objective: Determine ee without inducing base-catalyzed racemization.

  • System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove any residual basic modifiers (e.g., TEA, DEA) from previous users. Failure to do this is the #1 cause of false racemization in shared core facilities.

  • Mobile Phase Preparation: Prepare a mixture of Hexane / IPA (e.g., 90:10 v/v). Add exactly 0.1% (v/v) HPLC-grade Trifluoroacetic Acid (TFA). Degas thoroughly.

  • Sample Preparation: Dissolve 1 mg of the α-triflyl ketone in 1 mL of the mobile phase. Do not use pure IPA or Methanol as the diluent, as strong solvent effects can distort peak shape[3].

  • Racemate Validation: Inject 5 µL of a synthesized racemic standard. Verify that the integration ratio is exactly 50:50. If the ratio is skewed, or if a broad plateau appears between the peaks, on-column interconversion is occurring. Increase the TFA concentration to 0.15%.

  • Enantioenriched Analysis: Inject the enantioenriched sample. Calculate ee using the formula: ee (%) = [(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.

Protocol 2: In Situ Derivatization for Chiral GC/NMR

Objective: Lock the acidic stereocenter by reducing the ketone to an alcohol prior to analysis.

  • Reduction: Dissolve 10 mg of the α-triflyl ketone in 2 mL of anhydrous THF at -78°C under argon.

  • Reagent Addition: Slowly add 1.2 equivalents of L-Selectride (or a similar bulky, non-basic reducing agent). Stir for 30 minutes. Note: Avoid NaBH₄ in MeOH, as the basicity of the methoxide byproduct can cause racemization prior to reduction.

  • Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl at -78°C before warming to room temperature.

  • Extraction: Extract with diethyl ether, dry over MgSO₄, and concentrate.

  • Analysis: The resulting α-triflyl alcohol no longer possesses an acidic α-proton. It can now be safely analyzed via Chiral GC at high temperatures or via Chiral NMR using standard basic CSAs.

References

  • PMC / National Institutes of Health. (2022). Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. NIH.[Link]

  • LCGC International. (2022). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Chromatography Online.[Link]

  • ResearchGate. (1999). NMR determination of enantiomeric excess. ResearchGate. [Link]

Sources

Validation

Benchmarking trifluoromethylation efficiency using sulfone reagents

The introduction of the trifluoromethyl (–CF₃) group is a cornerstone strategy in medicinal chemistry and agrochemical development, profoundly enhancing a molecule's metabolic stability, lipophilicity, and binding affini...

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of the trifluoromethyl (–CF₃) group is a cornerstone strategy in medicinal chemistry and agrochemical development, profoundly enhancing a molecule's metabolic stability, lipophilicity, and binding affinity. While electrophilic reagents like Togni’s and Umemoto’s are historically prominent, they often suffer from high costs, atom inefficiency, and limited scalability[1].

As a result, the field has increasingly pivoted toward sulfone- and sulfinate-based reagents —most notably the Langlois reagent (CF₃SO₂Na) and Phenyl trifluoromethyl sulfone (PhSO₂CF₃). These reagents offer superior bench stability, cost-effectiveness, and mechanistic versatility[1],[2].

This guide provides an objective, data-driven benchmark of these reagents, detailing their mechanistic divergence, quantitative efficiency, and the causality behind their optimal experimental protocols.

Mechanistic Divergence: Radical vs. Nucleophilic Pathways

The primary advantage of sulfone-based reagents lies in their ability to access entirely different reactive intermediates depending on the reaction conditions.

  • Langlois Reagent (CF₃SO₂Na): Operates primarily via a radical pathway . It requires an oxidant (e.g., tert-butyl hydroperoxide) or a photocatalytic/electrochemical setup to generate the highly reactive CF₃• radical, making it ideal for the direct C–H functionalization of heteroarenes and unactivated alkenes[2].

  • Phenyl Trifluoromethyl Sulfone (PhSO₂CF₃): Operates primarily via a nucleophilic pathway . When treated with a strong alkoxide base, the C–S bond is cleaved to release the CF₃⁻ anion, which efficiently attacks electrophilic centers like non-enolizable carbonyls and imines[3]. Alternatively, under reductive conditions (Mg/HgCl₂), it can bypass basic environments to functionalize enolizable aldehydes[4].

MechanisticDivergence Substrate Substrate (Heterocycle / Carbonyl) Product CF3-Functionalized Target Substrate->Product Langlois Langlois Reagent (CF3SO2Na) Radical CF3• Radical (via Oxidation) Langlois->Radical TBHP / Electrochemistry PhSO2CF3 Phenyl CF3 Sulfone (PhSO2CF3) Anion CF3⁻ Anion (via Alkoxide) PhSO2CF3->Anion t-BuOK Cleavage Radical->Substrate C-H Activation Anion->Substrate Nucleophilic Addition

Mechanistic pathways of radical and nucleophilic trifluoromethylation using sulfone reagents.

Quantitative Benchmarking & Substrate Scope

To select the appropriate reagent, scientists must weigh the target substrate against the intrinsic efficiency and stability of the CF₃ source. The table below synthesizes performance data across standard methodologies[1],[3],[4].

ReagentReagent TypePrimary PathwayOptimal SubstratesTypical YieldsKey Advantage
Langlois Reagent (CF₃SO₂Na)Sulfinate SaltRadical (CF₃•)Heteroarenes, Alkenes50–85%Highly stable, low cost, solid form
Phenyl Trifluoromethyl Sulfone (PhSO₂CF₃)SulfoneNucleophilic (CF₃⁻)Non-enolizable Carbonyls, Imines70–99%High atom economy, simple aqueous workup
Phenyl Trifluoromethyl Sulfone + Mg/HgCl₂SulfoneReductive (CF₃⁻)Enolizable Aldehydes50–80%Avoids base-induced side reactions

Field-Proven Experimental Protocols

Protocol A: Radical C–H Trifluoromethylation (Langlois Reagent)

This protocol is optimized for the late-stage functionalization of pharmaceutical heterocycles[1],[2].

  • Preparation: Dissolve the heterocycle (1.0 equiv) in a biphasic solvent system (e.g., CH₂Cl₂/H₂O, 1:1 ratio).

  • Reagent Addition: Add sodium trifluoromethanesulfinate (Langlois reagent, 3.0 equiv) to the mixture.

  • Oxidation Initiation: Slowly add tert-butyl hydroperoxide (t-BuOOH, 5.0 equiv) at room temperature.

  • Reaction & Validation: Stir vigorously. Self-Validation Check: Monitor via LC-MS. The presence of bis-trifluoromethylated byproducts indicates an excessively high radical concentration[5]; if observed, lower the equivalents of t-BuOOH or switch to a slower addition rate.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize excess peroxide, extract with CH₂Cl₂, and purify via silica gel chromatography.

Protocol B: Nucleophilic Trifluoromethylation (Phenyl Trifluoromethyl Sulfone)

This protocol utilizes alkoxide-induced cleavage to functionalize carbonyls[3].

NucleophilicWorkflow Step1 1. Solvent Prep Cool THF to -78°C Step2 2. Reagent Addition Add Substrate & PhSO2CF3 Step1->Step2 Step3 3. Base Activation Dropwise addition of t-BuOK Step2->Step3 Step4 4. Reaction Stir at -78°C for 1-2 hours Step3->Step4 Step5 5. Workup Quench with H2O, Extract & Purify Step4->Step5

Step-by-step workflow for nucleophilic trifluoromethylation using PhSO₂CF₃.

  • Preparation: In a flame-dried flask under inert atmosphere, dissolve the carbonyl substrate (1.0 equiv) and PhSO₂CF₃ (1.2–1.5 equiv) in anhydrous THF. Cool to -78 °C.

  • Activation: Add a solution of t-BuOK (1.5–2.0 equiv) in THF dropwise over 10 minutes.

  • Reaction: Stir at -78 °C for 1–2 hours.

  • Self-Validation & Workup: Quench the reaction with cold water. Self-Validation Check: The byproduct of this reaction is tert-butyl benzenesulfonate. Upon aqueous quench, this ester hydrolyzes into tert-butanol and benzenesulfonic acid, which partition cleanly into the aqueous layer. A clean organic layer (monitored via TLC) confirms successful cleavage and workup[3]. Extract with diethyl ether, dry over MgSO₄, and concentrate.

Expert Insights: Causality in Reaction Design

To master these reagents, one must understand the thermodynamic and kinetic forces driving the protocols:

The Thermodynamics of Alkoxide Cleavage (PhSO₂CF₃): Why use t-BuOK instead of standard nucleophiles? The addition of an alkoxide to PhSO₂CF₃ is not an acid-base deprotonation event; it is a nucleophilic attack on the sulfur atom. The thermodynamic driving force for this substitution is the formation of an exceptionally strong S–O bond (348–551 kJ/mol) coupled with the high polarity of the C–S bond. This effectively forces the expulsion of the CF₃⁻ "pseudohalide" anion directly into the proximity of the target electrophile[3].

Overcoming Enolization via Reductive Desulfonylation: If you attempt Protocol B on an enolizable aldehyde, the t-BuOK will simply act as a base, deprotonating the alpha-carbon and leading to aldol condensation side-reactions. To solve this, the causality shifts from nucleophilic attack to single-electron transfer (SET). By using Magnesium metal activated by Mercury(II) chloride (Mg/HgCl₂), the system transfers an electron to the sulfone, cleaving the C–S bond to generate the CF₃⁻ anion and magnesium benzenesulfinate under completely non-basic conditions, preserving the integrity of the enolizable substrate[4].

Kinetic Control via Electrochemistry (Langlois Reagent): When utilizing the Langlois reagent with chemical oxidants like TBHP, the rapid, uncontrolled generation of CF₃• radicals often leads to unproductive radical-radical dimerization or heterocycle disubstitution (e.g., in pyrroles). By transitioning to an electrochemical setup, the rate of sulfinate oxidation becomes a function of the applied current. Lowering the current generates radicals more slowly, shifting the kinetic balance heavily in favor of productive C–H functionalization rather than unproductive termination[5].

References

  • A Comparative Guide to Trifluoromethylation Efficiency: Togni, Umemoto, and Langlois Reagents - Benchchem - 1

  • Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation - CCS Publishing - 2

  • Alkoxide- and Hydroxide-Induced Nucleophilic Trifluoromethylation Using Trifluoromethyl Sulfone or Sulfoxide - Organic Letters (ACS) - 3

  • Magnesium Metal-Mediated Reductive Trifluoromethylation of Aldehydes with Phenyl Trifluoromethyl Sulfone - Organic Chemistry Portal / Synthesis -4

  • Radical C—H Functionalization of Heteroarenes Under Electrochemical Control - NIH / PMC - 5

Sources

Comparative

Reproducibility of Synthesis Protocols for 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: A Comparative Guide

1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one (commonly referred to as α-triflyl propiophenone) is a highly versatile fluorinated building block. It serves as a critical intermediate in the synthesis of biologically...

Author: BenchChem Technical Support Team. Date: March 2026

1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one (commonly referred to as α-triflyl propiophenone) is a highly versatile fluorinated building block. It serves as a critical intermediate in the synthesis of biologically active isoxazole triflones and acts as a photocleavable reagent for late-stage perfluoroalkylation under metal-free conditions. However, the direct installation of the strongly electron-withdrawing triflyl (–SO₂CF₃) group at the α-position of a ketone presents significant synthetic challenges, primarily due to the risk of over-alkylation, competitive enolization, and the thermal instability of the product.

As a Senior Application Scientist, I have structured this guide to objectively compare three leading synthetic protocols. By analyzing their mechanistic causality, reproducibility, and scalability, this guide provides drug development professionals with the critical data needed to select the optimal workflow.

Mechanistic Pathways & Causality

Protocol A: Direct Nucleophilic Substitution (The Langlois Reagent Approach) The most direct and reproducible route involves the bimolecular nucleophilic substitution (Sₙ2) of an α-halopropiophenone with sodium trifluoromethanesulfinate (CF₃SO₂Na, commonly known as the Langlois reagent). According to [1], utilizing α-iodopropiophenone rather than the bromo- or chloro- analogue is critical. The superior leaving-group ability of iodide compensates for the relatively poor nucleophilicity of the bulky triflinate anion. Causality in Temperature Control: This reaction exhibits a strict thermal ceiling. While room temperature provides insufficient kinetic energy to drive the Sₙ2 displacement, exceeding 70 °C leads to rapid decomposition of the α-triflyl ketone product via homolytic cleavage or base-mediated degradation. Maintaining a strict 40 °C environment ensures quantitative yields.

Protocol B: Electrophilic Trifluoromethylsulfonylation via Silyl Enol Ethers Direct electrophilic trapping of ketone enolates with triflyl chloride (TfCl) or triflic anhydride (Tf₂O) often fails due to competitive O-sulfonylation (forming vinyl triflates) rather than the desired C-sulfonylation. To circumvent this, the ketone is first converted to its silyl enol ether. The hard-soft acid-base (HSAB) principle dictates that the softer carbon center of the silyl enol ether reacts more selectively with the soft electrophilic sulfur of TfCl, driving C-sulfonylation ( [2]).

Protocol C: Oxidation of α-Trifluoromethylthio Ketones An alternative step-wise approach involves the initial electrophilic α-trifluoromethylthiolation of propiophenone to yield 1-phenyl-2-((trifluoromethyl)thio)propan-1-one, followed by oxidation. Using meta-chloroperoxybenzoic acid (m-CPBA), the sulfide is sequentially oxidized to the sulfoxide and then the target sulfone. This method provides high functional group tolerance but requires careful stoichiometric control to prevent Baeyer-Villiger over-oxidation of the ketone moiety ([3]).

Visualizing the Synthetic Landscape

G Target 1-Phenyl-2-((trifluoromethyl) sulfonyl)propan-1-one SubA α-Iodopropiophenone + CF3SO2Na SubA->Target Protocol A (SN2, 40°C) SubB Silyl Enol Ether + Tf2O / TfCl SubB->Target Protocol B (Electrophilic) SubC α-SCF3 Propiophenone + m-CPBA SubC->Target Protocol C (Oxidation)

Comparison of synthetic pathways for 1-phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one.

Experimental Protocols (Self-Validating Workflows)
Protocol A: Optimized Nucleophilic Substitution (Recommended)

This protocol is highly favored for its operational simplicity, high atom economy, and robust scalability.

  • Preparation : In an oven-dried flask under an inert atmosphere (N₂), dissolve α-iodopropiophenone (1.0 equiv) in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Reagent Addition : Add sodium trifluoromethanesulfinate (CF₃SO₂Na, 1.5 equiv) in a single portion.

    • Validation Step: The suspension will initially appear cloudy due to the insolubility of the triflinate salt.

  • Thermal Activation : Heat the reaction mixture to exactly 40 °C using a precisely calibrated oil bath or heating block. Stir vigorously for 12–16 hours.

    • Validation Step: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active starting material (R_f ~0.6) and the appearance of a more polar product spot (R_f ~0.4) indicates successful conversion.

  • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. The aqueous wash removes unreacted triflinate and the generated NaI byproduct.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the water bath temperature below 30 °C to prevent thermal degradation.

  • Purification : Purify via flash column chromatography (silica gel, gradient 0% to 10% EtOAc in hexanes) to afford the pure product as a white powder.

    • Validation Step: ¹⁹F NMR should show a sharp singlet around -78 ppm, confirming the intact –SO₂CF₃ group.

Workflow Step1 1. Dissolve α-Iodopropiophenone & CF3SO2Na in MeCN Step2 2. Heat to 40 °C (Critical: Avoid >70 °C) Step1->Step2 Step3 3. SN2 Substitution (Displacement of Iodide) Step2->Step3 Step4 4. Aqueous Workup & Extraction (EtOAc) Step3->Step4 Step5 5. Silica Gel Chromatography Step4->Step5

Step-by-step mechanistic workflow for Protocol A highlighting critical temperature control.

Protocol B: Silyl Enol Ether Sulfonylation
  • Enolization : Treat propiophenone with LiHMDS (1.1 equiv) in anhydrous THF at -78 °C for 30 minutes, followed by the dropwise addition of TMSCl (1.2 equiv). Warm to room temperature and concentrate to yield the crude silyl enol ether.

  • Sulfonylation : Redissolve the crude silyl enol ether in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Electrophile Addition : Dropwise add triflyl chloride (TfCl, 1.1 equiv). Stir for 2 hours at -78 °C, then slowly warm to 0 °C.

  • Quenching : Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, dry over MgSO₄, and concentrate.

  • Purification : Purify via silica gel chromatography. Note: Yields frequently suffer due to competitive O-sulfonylation and the moisture sensitivity of the enol ether.

Quantitative Data Presentation

To facilitate objective decision-making, the performance metrics of the three protocols are summarized below:

MetricProtocol A (Nucleophilic)Protocol B (Electrophilic)Protocol C (Oxidation)
Overall Yield >95% (Quantitative) 45 – 60%65 – 75% (Over 2 steps)
Step Count 1 Step (from α-halo ketone)2 Steps (from ketone)2 Steps (from ketone)
Regioselectivity Excellent (Exclusive C-alkylation)Moderate (O-sulfonylation risk)High
Scalability High (Demonstrated up to 6g)Low (Requires cryogenic temps)Moderate (Exothermic oxidation)
Primary Risk Factor Thermal decomposition (>70 °C)Moisture sensitivity of enol etherOver-oxidation (Baeyer-Villiger)
Conclusion

For the synthesis of 1-phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one, Protocol A (direct nucleophilic substitution using the Langlois reagent) is unequivocally the superior choice for drug development professionals. It offers a self-validating, highly reproducible, and scalable single-step process, provided that strict thermal boundaries (40 °C) are maintained to prevent product degradation.

References
  • Castillo-Pazos, D. J., Lasso, J. D., & Li, C.-J. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry, 18, 788–795.[Link]

  • Kawai, H., Sugita, Y., Tokunaga, E., & Shibata, N. (2012). Synthesis of Isoxazole Triflones. European Journal of Organic Chemistry, 2012(15), 2972–2980.[Link]

  • Rossi, S., Puglisi, A., Raimondi, L., & Benaglia, M. (2018). Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds: A Survey of the Methods for the Direct Introduction of the SCF3 Group on to Organic Molecules. ChemCatChem, 10(13), 2717–2733.[Link]

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Beta-Keto Triflones

Introduction: The Analytical Challenge of Beta-Keto Triflones Beta-keto triflones, characterized by a trifluoromethyl group adjacent to a ketone, are increasingly vital scaffolds in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Beta-Keto Triflones

Beta-keto triflones, characterized by a trifluoromethyl group adjacent to a ketone, are increasingly vital scaffolds in medicinal chemistry and materials science. The potent electron-withdrawing nature of the triflone (-SO₂CF₃) or trifluoromethyl ketone (-COCF₃) moiety imparts unique chemical properties, including heightened acidity of the α-protons and a strong propensity for enolization. These same properties, however, present significant hurdles for analytical chemists tasked with developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods.

Key challenges include:

  • Analyte Instability: Similar to β-keto acids which are prone to decarboxylation[1], β-keto triflones can be susceptible to degradation, particularly under non-optimal pH or temperature conditions. The related class of β-amino ketones is known to degrade via retro-Mannich reactions in neutral to basic solutions.[2]

  • Peak Tailing and Poor Recovery: The keto and trifluoromethyl groups can engage in secondary interactions with active sites on the silica support of HPLC columns or chelate with trace metals in the HPLC flow path (column hardware, frits). This often results in significant peak tailing, reduced sensitivity, and poor recovery.[3]

  • Chirality: Many beta-keto triflone derivatives possess a stereocenter, necessitating the development of specific chiral separation methods to quantify enantiomeric purity, a critical parameter in pharmaceutical development.[4]

This guide provides a systematic, field-proven approach to developing HPLC methods for this challenging class of compounds. We will move beyond generic templates to explain the why behind each decision, comparing alternative strategies and providing actionable protocols grounded in chromatographic theory and practical experience.

The Strategic Workflow for Method Development

A successful method development strategy is not a linear path but an iterative process of evaluation and optimization. The goal is to find the "sweet spot" of resolution, sensitivity, and analysis time that meets the specific analytical objective, whether it's for purity assessment, stability indicating assays, or chiral separations.[5][6]

HPLC_Method_Development start_node Define Analytical Goal (Purity, Chiral, Quantitation) char_analyte Characterize Analyte (pKa, logP, UV Spectrum) start_node->char_analyte process_node process_node decision_node decision_node eval_node eval_node final_node final_node initial_screen Initial Screening (C18, ACN/H₂O, 0.1% FA) char_analyte->initial_screen eval_results Evaluate Peak Shape & Resolution initial_screen->eval_results is_peak_shape_ok Peak Shape Acceptable? eval_results->is_peak_shape_ok is_resolution_ok Resolution Sufficient? is_peak_shape_ok->is_resolution_ok Yes optimize_column Screen Alternative Columns (Phenyl, Bioinert, Chiral) is_peak_shape_ok->optimize_column No optimize_mobile Optimize Mobile Phase (pH, Modifier, Additives) is_resolution_ok->optimize_mobile No validate Method Validation (ICH) is_resolution_ok->validate Yes optimize_mobile->initial_screen Re-screen optimize_column->initial_screen Re-screen final Final Method validate->final

Caption: A systematic workflow for HPLC method development.

Part 1: Achiral Analysis - Purity and Impurity Profiling

For routine quality control and stability studies, a robust reversed-phase (RP-HPLC) method is the primary objective.

Column Selection: Mitigating Secondary Interactions

The choice of stationary phase is the most critical factor influencing selectivity and peak shape.[7][8] For beta-keto triflones, the primary challenge is overcoming interactions that lead to tailing.

  • Standard C18: A good starting point, but often suffers from peak tailing due to interactions between the analyte's keto group and residual silanols on the silica surface.

  • Phenyl-Hexyl: The phenyl chemistry offers alternative selectivity through π-π interactions, which can be beneficial if the beta-keto triflone or its impurities contain aromatic rings.

  • Polar-Embedded/AQ-Type C18: These phases have a polar group embedded near the base of the alkyl chain. This makes the phase more resistant to "hydrophobic collapse" in highly aqueous mobile phases and can help shield residual silanols, improving peak shape for polar analytes.

  • Bioinert/Metal-Free Columns: (Senior Scientist Recommendation) This is often the key to success. The electron-rich carbonyl oxygen of the keto group can chelate with trace metals in stainless steel column hardware and frits, causing severe peak tailing and low recovery.[3] Bioinert columns, which use materials like PEEK-lined steel or have specialized coatings, eliminate these interactions, resulting in dramatically improved peak symmetry and reproducibility.[3]

Table 1: Comparison of Stationary Phases for Beta-Keto Triflone Analysis

Stationary Phase Key Performance Metrics (Illustrative) Pros Cons
Standard C18 Tailing Factor: 1.8; Resolution (Rs): 1.4 Widely available, extensive literature Prone to severe peak tailing
Phenyl-Hexyl Tailing Factor: 1.6; Resolution (Rs): 1.7 Alternative selectivity for aromatics May still exhibit tailing from silanols

| Bioinert C18 | Tailing Factor: 1.1; Resolution (Rs): 2.2 | Excellent peak shape, high recovery | Higher initial cost |

Mobile Phase Optimization: Controlling Ionization and Stability

Beta-keto triflones are acidic. Controlling the mobile phase pH is non-negotiable for achieving reproducible retention times and symmetric peaks.

  • Organic Modifier: Acetonitrile is typically the first choice due to its low viscosity and UV transparency. Methanol offers different selectivity and can be screened as an alternative.

  • pH and Buffering: An acidic mobile phase (pH 2.5-3.5) is strongly recommended. This suppresses the ionization of residual silanols on the column and keeps the acidic analyte in its protonated, more retained form. Furthermore, acidic conditions often enhance the stability of related compounds like β-amino ketones.[2]

    • 0.1% Formic Acid: Excellent for LC-MS compatibility, provides a pH of ~2.7.

    • 0.1% Trifluoroacetic Acid (TFA): A powerful ion-pairing agent that can significantly improve peak shape.[9] However, it is a strong ion-suppressor and should be avoided for LC-MS applications.

    • Phosphate Buffer (e.g., 20 mM Potassium Phosphate, pH 2.5): Offers robust pH control for UV-only methods but is non-volatile and incompatible with MS.

Detector Selection
  • Diode Array Detector (DAD/PDA): The workhorse for purity analysis and quantitation, provided the analyte possesses a suitable chromophore. It offers high reproducibility and allows for peak purity assessment.[10]

  • Mass Spectrometry (MS): Essential for impurity identification and characterization. It provides superior sensitivity and selectivity, confirming the identity of known impurities and elucidating the structure of unknown degradants.[7][11]

Experimental Protocol 1: Reversed-Phase HPLC-UV Method for Purity

This protocol outlines a starting point for developing a purity method.

  • Instrumentation and Materials:

    • HPLC System: A system equipped with a binary pump, autosampler, column oven, and DAD is required.[10] A bioinert system is highly recommended.[3]

    • Column: Bioinert C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

    • Reagents: Formic acid (LC-MS grade).

  • Solution Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

    • Standard Solution: Prepare a stock solution of the beta-keto triflone reference standard at 1.0 mg/mL in the diluent. Prepare a working standard at 0.1 mg/mL by diluting the stock.

  • Chromatographic Conditions:

    Parameter Condition
    Column Temperature 30 °C
    Flow Rate 1.0 mL/min
    Injection Volume 5 µL
    Detection DAD, 254 nm (or analyte λmax)
    Gradient Program 10% B to 95% B in 15 minutes
    Hold at 95% B for 3 minutes
    Return to 10% B in 0.5 minutes

    | | Equilibrate at 10% B for 3.5 minutes |

  • System Suitability:

    • Inject the working standard solution five times.

    • The %RSD for peak area should be ≤ 2.0%.

    • The USP tailing factor should be ≤ 1.5.

    • The number of theoretical plates should be ≥ 5000.[12]

Part 2: Chiral Separation - Resolving Enantiomers

For chiral beta-keto triflones, HPLC with a Chiral Stationary Phase (CSP) is the most effective technique for enantiomeric separation.[9]

Column and Mobile Phase Strategy

Polysaccharide-based CSPs are exceptionally versatile and should be the primary screening tool. These columns can be used in multiple modes, often with complementary enantioselectivity.[13]

  • Normal Phase (NP): Often provides the best selectivity. Mobile phases typically consist of an alkane (n-hexane) and an alcohol modifier (isopropanol or ethanol).[14]

  • Polar Organic Mode: Uses a pure alcohol or acetonitrile as the mobile phase. This can be useful for analytes with poor solubility in hexane.

  • Reversed Phase (RP): Uses aqueous/organic mobile phases. While sometimes successful, selectivity is often lower than in NP mode for many compounds.

Screening Approach: A systematic screening of different polysaccharide-based CSPs (e.g., cellulose- and amylose-based) with a standard set of normal-phase mobile phases is the most efficient path to success.[14]

Chiral_Screening start_node Select Racemic Sample screen_cols Screen Columns: - Chiralpak IA (Amylose) - Chiralcel OD-H (Cellulose) start_node->screen_cols process_node process_node eval_node eval_node final_node final_node screen_mp Screen Mobile Phases: - Hexane/IPA (90/10) - Hexane/EtOH (90/10) screen_cols->screen_mp evaluate Evaluate Resolution (Rs) screen_mp->evaluate optimize Optimize Best Condition (Adjust % Alcohol) evaluate->optimize Rs > 1.0 final Final Chiral Method optimize->final

Caption: A streamlined workflow for chiral method screening.

Experimental Protocol 2: Chiral HPLC-UV Method

  • Instrumentation and Materials:

    • HPLC System: As described in Protocol 1.

    • Column: Chiralpak® IA (5 µm, 4.6 x 250 mm) or Chiralcel® OD-H (5 µm, 4.6 x 250 mm).

    • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Solution Preparation:

    • Mobile Phase: Prepare various mixtures of n-Hexane/IPA (e.g., 90:10, 80:20 v/v). Degas thoroughly.

    • Sample Solution: Dissolve the racemic beta-keto triflone in the mobile phase at approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    Parameter Condition
    Column Temperature 25 °C
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Detection DAD, 254 nm (or analyte λmax)

    | Mobile Phase | Isocratic (e.g., 90:10 n-Hexane/IPA) |

  • Optimization:

    • If no separation is observed, screen a different column and/or alcohol modifier (ethanol).

    • If partial separation is achieved (Resolution < 1.5), optimize the percentage of the alcohol modifier. Reducing the alcohol content generally increases retention and resolution, while increasing it reduces analysis time.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Broad, Tailing Peaks 1. Secondary interaction with silanols. 2. Chelation with column/system metals.[3]1. Lower mobile phase pH (2.5-3.0). 2. Switch to a highly end-capped or polar-embedded column. 3. Use a bioinert column and system. [3]
Irreproducible Retention Times 1. Insufficient column equilibration. 2. Mobile phase pH not controlled. 3. Column temperature fluctuation.[15]1. Ensure equilibration for at least 10 column volumes. 2. Use a buffered mobile phase or acid additive (e.g., 0.1% FA). 3. Use a thermostatted column compartment.
Ghost Peaks 1. Contamination in the mobile phase. 2. Carryover from the autosampler.1. Use fresh, high-purity solvents. 2. Develop a robust needle wash method (strong solvent wash).
Analyte Degradation 1. Sample unstable in diluent. 2. On-column degradation.1. Prepare samples fresh and keep cool in the autosampler. 2. Ensure mobile phase pH is optimal for stability (likely acidic).[2]

Conclusion and Final Recommendations

Developing robust HPLC methods for beta-keto triflones requires a targeted approach that directly addresses their unique chemical properties. Standard C18 column methods often fail due to significant peak tailing. The key to success lies in mitigating secondary interactions, primarily by employing bioinert column technology and controlling the mobile phase pH to maintain the analyte in a stable, single ionic form. For chiral separations, a systematic screening of polysaccharide-based CSPs under normal phase conditions is the most efficient strategy. By understanding the causality behind common chromatographic problems and making informed choices in column and mobile phase selection, researchers can develop accurate, reproducible, and reliable methods for this important class of compounds.

References

  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.
  • ResearchGate. (2025, August 5). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis.
  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
  • ResearchGate. (n.d.). HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18....
  • PubMed. (2006, July 7). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis.
  • Royal Society of Chemistry. (n.d.). Operator-free HPLC automated method development guided by Bayesian optimization.
  • SIELC Technologies. (n.d.). HPLC Analysis of TFA.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • PubMed. (2015, May 15). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases.
  • BenchChem. (n.d.). Technical Support Center: Stability and Storage of β-Amino Ketones.
  • LCGC International. (2025, March 21). Solving Key Challenges in (Bio)pharmaceutical Analyses.
  • Molnar Institute. (2017, July 28). Current challenges and future prospects in chromatographic method development for pharmaceutical research.
  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • BenchChem. (n.d.). preventing decarboxylation of beta-keto acids during analysis.
  • LinkedIn. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Chromservis. (n.d.). HPLC Troubleshooting Guide.
  • DiVA. (n.d.). Method Development and Validation for Beta- Agonists in Liver and Urine using UHPLC-MS/MS, according to EU-Legislation 2021/808.
  • MDPI. (2022, December 27). HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of highly reactive fluorinated building blocks into their synthetic pipelines. 1-Phenyl-2-((trifluoromet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of highly reactive fluorinated building blocks into their synthetic pipelines. 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one (an α-triflyl propiophenone) is a prime example of a compound that offers exceptional synthetic utility but demands rigorous, causality-driven safety protocols.

Standard "one-size-fits-all" safety data sheets often fail to explain why certain precautions are necessary. This guide bridges that gap, providing a comprehensive, self-validating framework for handling this specific α-triflyl ketone.

Chemical Causality: Understanding the Hazard Profile

Safe handling begins with a deep understanding of molecular reactivity. In 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one, the presence of the trifluoromethanesulfonyl (triflyl, -SO₂CF₃) group exerts a profound electron-withdrawing effect. This drastically increases the acidity of the α-proton, leading to pronounced keto-enol tautomerism, and transforms the molecule into a potent electrophile capable of acting as an aggressive alkylating agent [1].

Because of its highly lipophilic fluorinated moiety, this compound can rapidly permeate biological membranes. Furthermore, under extreme heat or combustion, fluorinated organic compounds decompose to release highly toxic gaseous hydrogen fluoride (HF) and sulfur oxides (SOx) [2].

Hazard Summary and Quantitative Data

To effectively mitigate risks, we must map the chemical properties directly to their clinical manifestations and required Personal Protective Equipment (PPE).

Table 1: Physicochemical Hazards and Exposure Risks

Hazard CategoryMechanistic CauseClinical ManifestationRequired PPE Mitigation
Skin Corrosion High lipophilicity combined with α-acidity causes rapid membrane disruption and protein alkylation.Severe erythema, chemical burns, and potential vesicant action.Butyl rubber gloves (≥0.3 mm thickness) [3].
Ocular Toxicity Direct contact with the highly reactive enol/ketone forms causes immediate corneal damage.Severe eye irritation, potential irreversible corneal opacity.ANSI Z87.1 goggles + Full-face shield.
Inhalation Toxicity Volatilization or aerosolization of the reactive ketone irritates the respiratory tract.Bronchospasm, mucosal irritation, pulmonary edema.Fume hood (≥100 fpm) or OV/AG respirator [4].
Thermal Decomposition Cleavage of the C-S and C-F bonds at high temperatures (>200°C) releases HF and SOx [2].HF burns, severe respiratory distress.Flame-resistant (FR) laboratory coat.

The PPE Matrix: A Causality-Driven Approach

Standard laboratory PPE is insufficient for handling reactive α-triflyl ketones. The following protocol must be strictly adhered to:

  • Hand Protection (The Causality of Permeation): Standard nitrile gloves (0.1 mm) offer only splash protection and are rapidly permeated by fluorinated organic compounds.

    • Primary Defense: Wear medium-to-heavyweight Butyl rubber gloves or Silver Shield® laminate gloves for direct handling.

    • Secondary Defense: Layer with a disposable nitrile outer glove to provide tactile dexterity and allow for rapid removal if contaminated.

  • Body Protection: A flame-resistant (FR) laboratory coat (e.g., Nomex®) is required. Avoid synthetic clothing (polyester, nylon) underneath the lab coat, as these can melt into the skin in the event of a fire involving fluorinated solvents.

  • Respiratory Protection: All operations must be conducted inside a certified, externally exhausted chemical fume hood [3]. If cleaning up a large spill outside of engineering controls, a NIOSH-approved full-face respirator equipped with an activated carbon organic vapor/acid gas (OV/AG) cartridge is required to protect against both the organic compound and potential HF off-gassing [4].

Operational Workflow: Safe Handling and Quenching Protocol

To ensure absolute safety, every protocol described here functions as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Engineering Control Verification

  • Action: Activate the chemical fume hood and ensure the sash is positioned at the designated operational height.

  • Causality: α-Triflyl ketones are volatile and highly irritating. Proper containment prevents inhalation exposure.

  • Validation: Verify the digital airflow monitor reads a minimum face velocity of 100 fpm.

Step 2: PPE Donning and Integrity Testing

  • Action: Don the FR lab coat, chemical splash goggles, and double gloves (butyl rubber inner, nitrile outer).

  • Causality: Butyl rubber provides necessary chemical resistance against fluorinated organics, while the outer nitrile layer offers disposable contamination control.

  • Validation: Perform a pneumatic inflation test on the butyl gloves prior to donning to ensure zero pinhole leaks.

Step 3: Reagent Dispensing and Transfer

  • Action: Weigh 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one using a static-dissipative weighing boat. Transfer the compound into a dry, round-bottom flask purged with Argon.

  • Causality: The compound's electrophilicity makes it sensitive to ambient moisture, which can lead to premature degradation or uncontrolled side reactions [1].

  • Validation: Ensure the analytical balance stabilizes without drift, indicating no active volatilization or moisture absorption.

Step 4: Reaction Execution

  • Action: Introduce anhydrous solvents via a sealed syringe technique. Maintain the reaction at the prescribed temperature (often ≤0°C for initial mixing).

  • Causality: Controlling thermal energy limits the rate of the alkylation or enolization process, preventing thermal runaway.

  • Validation: Monitor the internal reaction temperature using an in-situ thermocouple. Temperature spikes >5°C indicate inadequate cooling.

Step 5: Electrophile Quenching and Waste Segregation

  • Action: Upon reaction completion, slowly add a weak aqueous base (e.g., saturated NaHCO₃) at 0°C to neutralize the reactive α-acidic protons and deactivate the electrophile.

  • Causality: Unquenched α-triflyl ketones pose a severe exposure risk during waste disposal. Neutralization converts the reactive species into a stable, water-soluble enolate or hydrolyzed byproduct.

  • Validation: Test the aqueous phase with pH indicator paper. A stable pH of 7–8 confirms complete neutralization. Dispose of the resulting mixture in a clearly labeled Halogenated Organic Waste container.

Mandatory Visualization: Workflow Logic

Workflow N1 1. Fume Hood Verification (Face Velocity ≥ 100 fpm) N2 2. PPE Integrity Test (Butyl Rubber + FR Coat) N1->N2 N3 3. Inert Transfer (Argon Purged Flask) N2->N3 N4 4. Thermal Control (Monitor via Thermocouple) N3->N4 N5 5. Active Quenching (Saturated NaHCO3 at 0°C) N4->N5 N6 6. pH Validation (Confirm pH 7-8) N5->N6

Self-Validating Operational Workflow for α-Triflyl Ketone Handling.

References

  • Title: Reactivity of α-Trifluoromethanesulfonyl Esters, Amides and Ketones: Decarboxylative Allylation, Methylation, and Enol Formation Source: Journal of Fluorine Chemistry URL: [Link]

  • Title: Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

  • Title: Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium Source: Oak Ridge National Laboratory (ORNL) URL: [Link]

Sources

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